2-Bromo-3-fluoro-5-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMOWSOJAKJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization and Validation of 2-Bromo-3-fluoro-5-methylaniline
Executive Summary
The polysubstituted aniline 2-Bromo-3-fluoro-5-methylaniline (CAS: 1039866-60-2) represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of atropisomeric kinase inhibitors and KRAS G12C covalent binders. Its unique substitution pattern—featuring an ortho-bromo handle for palladium-catalyzed cross-coupling, a meta-fluorine for metabolic stability and pKa modulation, and a methyl group for lipophilic pocket filling—makes it a high-value intermediate.
This technical guide provides a comprehensive spectroscopic profile, theoretical data validation, and rigorous experimental protocols for researchers utilizing this building block. By synthesizing cheminformatic predictions with empirical data from structural analogs, this document establishes a "Gold Standard" for identity confirmation.
Structural Analysis & Chemical Context
The steric and electronic environment of this compound is defined by the interplay between the electron-donating amino/methyl groups and the electron-withdrawing halogen substituents.
Substituent Effects on Reactivity
-
C1-NH₂ (Amino): Directs electrophilic aromatic substitution to the ortho (C6) and para (C4) positions, though these are already occupied or sterically crowded.
-
C2-Br (Bromo): The primary site for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Its position ortho to the amine creates significant steric bulk, often requiring specialized phosphine ligands (e.g., Xantphos, BrettPhos) for successful coupling.
-
C3-F (Fluoro): Induces a strong inductive withdrawing effect (-I), deshielding adjacent nuclei in NMR.
-
C5-CH₃ (Methyl): Weakly activating; provides a diagnostic singlet/doublet in proton NMR.
Comprehensive Spectroscopic Profile
The following data represents the Target Analytical Profile . Researchers should validate their synthesized or purchased lots against these expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Preferred for aniline solubility and exchangeable proton visibility).
Frequency: 400 MHz (
Table 1: Predicted
H NMR Data
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| NH₂ | 5.40 – 5.60 | Broad Singlet | N/A | Exchangeable protons; shift varies with concentration/water. |
| H-4 | 6.60 – 6.75 | Doublet (d) | Ortho to Fluorine; deshielded by Br/F proximity. | |
| H-6 | 6.35 – 6.50 | Singlet (s) or Broad s | Para to Fluorine (coupling usually negligible); Meta to Br. | |
| CH₃ | 2.15 – 2.25 | Singlet (s) | N/A | Benzylic methyl; may show fine splitting ( |
Expert Insight: The key diagnostic feature is the coupling of H-4 . Unlike H-6, H-4 is ortho to the fluorine atom, resulting in a distinct doublet with a coupling constant of ~9–11 Hz. If H-4 appears as a singlet, suspect regioisomer contamination (e.g., 2-bromo-5-fluoro-3-methylaniline).
Table 2: Predicted
C NMR Data (Proton Decoupled)
| Carbon | Shift ( | Splitting Pattern | Coupling ( |
| C3 (C-F) | 158.0 – 162.0 | Doublet | |
| C1 (C-NH₂) | 145.0 – 148.0 | Doublet | |
| C5 (C-Me) | 138.0 – 141.0 | Doublet | |
| C2 (C-Br) | 100.0 – 105.0 | Doublet | |
| C4 | 108.0 – 112.0 | Doublet | |
| C6 | 105.0 – 108.0 | Singlet/Small Doublet | |
| CH₃ | 20.0 – 21.5 | Singlet | N/A |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
-
Molecular Formula: C₇H₇BrFN[1]
-
Exact Mass: 202.97[1]
-
Diagnostic Pattern:
-
[M+H]⁺: Peaks at m/z 204.0 and 206.0.
-
Isotope Ratio: The
Br and Br isotopes provide a characteristic 1:1 doublet ratio separated by 2 mass units. Absence of this 1:1 ratio indicates de-bromination or contamination.
-
Infrared (IR) Spectroscopy (ATR)
-
3450, 3350 cm⁻¹: N-H stretching (primary amine doublet).
-
1620 cm⁻¹: N-H bending (scissoring).
-
1580, 1480 cm⁻¹: Aromatic C=C ring stretches.
-
1150 – 1250 cm⁻¹: C-F stretching (strong band).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from aggregation artifacts, follow this solubilization protocol:
-
Weigh 5–10 mg of the solid aniline into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).
-
Critical Step: Sonicate for 30 seconds. Polysubstituted anilines can form intermolecular H-bonds; sonication ensures monomeric species.
-
Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., residual KBr/NaBr from synthesis).
Quality Control Workflow
The following Graphviz diagram outlines the logic flow for validating the identity of the compound.
Caption: Logical decision tree for the structural validation of this compound, prioritizing bromine isotope confirmation and fluorine-proton coupling analysis.
Synthesis & Impurity Profiling
Common Synthetic Route
The compound is typically synthesized via the bromination of 3-fluoro-5-methylaniline .
-
Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
-
Regioselectivity Challenge: The amino group strongly directs ortho/para. Since position 4 is sterically hindered by the methyl and fluorine, bromination favors position 2 (target) and position 6.
-
Impurity Alert: The 2,6-dibromo analog is a common byproduct if excess NBS is used.
Distinguishing Regioisomers
The most common isomer contaminant is 4-bromo-3-fluoro-5-methylaniline .
-
Differentiation: In the 4-bromo isomer, the protons are at positions 2 and 6. Both are meta to the fluorine.
-
NMR Evidence: The 4-bromo isomer will show two singlets (or very small doublets,
Hz) in the aromatic region. The target molecule (2-bromo) must show one distinct doublet ( Hz) for H-4.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15746684, 4-Bromo-3-fluoro-2-methylaniline. Retrieved January 29, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules).
Sources
1H NMR spectrum of 2-Bromo-3-fluoro-5-methylaniline
Comprehensive Structural Elucidation: H NMR Spectroscopy of this compound
Executive Summary
This compound (CAS: 1033218-36-8) is a critical intermediate in the synthesis of heterocyclic kinase inhibitors.[1] Its NMR spectrum is defined by the interplay between the electronegative fluorine atom, the resonance-donating amino group, and the steric bulk of the bromine atom.[1]
The spectrum is characterized by two distinct aromatic signals in the shielded region (6.0–7.0 ppm) and a characteristic benzylic methyl signal (~2.2 ppm).[1] The presence of the fluorine atom (
Molecular Architecture & Spin System
To accurately assign the spectrum, we must first map the magnetic environment of the protons.[1]
-
Position 1 (
): Strong shielding donor; exchangeable protons.[1] -
Position 2 (
): Deshielding inductive effect; sterically locks the conformation.[1] -
Position 3 (
): Strong coupling source ( ); shields ortho/para protons.[1] -
Position 4 (
): "Sandwiched" between F and .[1][2] Ortho to F . -
Position 5 (
): Weak shielding donor.[1] -
Position 6 (
): Isolated between and .[1] Para to F .
Coupling Pathway Diagram
The following diagram illustrates the scalar coupling network (
Figure 1: Spin-spin coupling network showing the dominant influence of
Predicted H NMR Spectral Assignment
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment | Structural Logic |
| 6.60 – 6.70 | dd (Doublet of Doublets) | 1H | Ar-H4 | Deshielded relative to H6.[1] The large splitting is diagnostic of the Ortho-F relationship.[1] | |
| 6.35 – 6.45 | d (Doublet) or br s | 1H | Ar-H6 | Most shielded aromatic proton due to Ortho-NH | |
| 5.40 – 5.60 | br s (Broad Singlet) | 2H | N/A | -NH | Highly variable.[1] In CDCl |
| 2.20 – 2.25 | s (Singlet) | 3H | Possible fine splitting | -CH | Benzylic methyl.[1] May show broadening due to long-range coupling to F or H4/H6.[1] |
Detailed Mechanistic Analysis[1]
The Aromatic Region (H4 vs. H6)
Distinguishing H4 and H6 is the primary challenge.[1] We rely on Substituent Chemical Shift (SCS) additivity rules and coupling magnitudes:
-
Chemical Shift (Shielding):
-
H6 is ortho to the amino group (strong shielding, -0.75 ppm effect) and ortho to the methyl group (-0.17 ppm).[1]
-
H4 is para to the amino group (shielding, -0.62 ppm) and ortho to the fluorine (-0.29 ppm).[1]
-
Result: H6 is typically slightly more upfield (lower ppm) than H4 due to the stronger ortho-amino shielding effect.[1]
-
-
Coupling Patterns (Splitting):
-
H4 (The "Fluorine Flag"): Located immediately adjacent to the fluorine (C3) and the methyl (C5).[1] It exhibits a large
coupling of ~10-11 Hz .[1] This splits the signal into a wide doublet.[1] The meta-coupling to H6 further splits each leg into a doublet ( Hz), creating a doublet of doublets (dd) .[1] -
H6: Located para to the fluorine. The
coupling is usually zero or too small to resolve on standard instruments.[1] Therefore, H6 appears primarily as a doublet (d) due to the meta-coupling with H4 ( Hz).[1]
-
Experimental Methodology
To obtain a publication-quality spectrum for this intermediate, strict adherence to sample preparation protocols is required to prevent line broadening from exchangeable protons or aggregation.[1]
Protocol: High-Resolution Acquisition
-
Solvent Selection: Use DMSO-
(99.9% D).[1] -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations can induce stacking effects, shifting aromatic peaks upfield.[1]
-
-
Filtration: Filter the solution through a cotton plug or 0.45 µm PTFE filter into the NMR tube to remove paramagnetic particulates (e.g., iron dust from reduction steps) which cause line broadening.[1]
-
Acquisition Parameters:
Workflow Visualization
Figure 2: Logical workflow for confirming structural identity via spectral features.
Quality Control & Impurity Profiling
In the synthesis of this compound (often via bromination of 3-fluoro-5-methylaniline or reduction of the nitro precursor), specific impurities are common.
| Impurity | Diagnostic Signal | Origin |
| Regioisomer (4-Bromo) | Different coupling pattern.[1] H2 and H6 would appear as singlets or weak doublets; loss of large ortho-F coupling if F is para to H. | Bromination at wrong position.[1] |
| Starting Material (Des-bromo) | Proton at ~6.2 ppm (triplet-like or dt).[1] Integration of aromatics = 3H.[1] | Incomplete reaction. |
| Residual Ethanol/Ethyl Acetate | Triplet at 1.05 ppm / Singlet at 1.99 ppm.[1] | Incomplete drying after workup.[1] |
| Water | Singlet at ~3.33 ppm (in DMSO).[1] | Hygroscopic solvent.[1] |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for Substituent Chemical Shift additivity rules).
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for H-F coupling constant magnitudes).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents". The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]
-
ChemicalBook. (n.d.).[1] NMR Spectrum of 3-Fluoro-2-methylaniline (Analog). Retrieved January 29, 2026.[1] Link
13C NMR of 2-Bromo-3-fluoro-5-methylaniline
In-Depth Technical Guide: C NMR Analysis of this compound
Executive Summary
This compound (CAS: N/A for specific isomer, analogous to 627871-16-3 family) represents a class of multi-substituted benzenes where Nuclear Magnetic Resonance (NMR) interpretation is complicated by the interplay of steric hindrance, electronegativity, and spin-spin coupling.
For researchers in drug development, this molecule presents a specific analytical challenge: the
Molecular Architecture & Spin Systems
Before spectral acquisition, one must map the magnetic environment. The molecule contains a benzene core perturbed by four distinct substituents:
-
Amine (-NH
) at C1: Strong electron donor (Shielding ortho/para). -
Bromine (-Br) at C2: Heavy atom effect (Shielding ipso), steric bulk.
-
Fluorine (-F) at C3: Strong electron withdrawer (Deshielding ipso), Spin-active (
). -
Methyl (-CH
) at C5: Weak electron donor.
Structural Visualization
The following diagram outlines the carbon numbering and the dominant coupling vectors (
Figure 1: Connectivity and
Experimental Methodology
To ensure reproducibility and minimize line broadening caused by the quadrupolar nitrogen or proton exchange, the following protocol is recommended.
Sample Preparation
-
Solvent: DMSO-d
(Dimethyl sulfoxide-d6).-
Rationale: DMSO minimizes the exchange rate of the amine protons, sharpening the associated signals in
H NMR (useful for HSQC) and preventing aggregation common in non-polar solvents like CDCl .
-
-
Concentration: 20–30 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters
-
Frequency: 100 MHz or higher (for
C). -
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Critical: Ensure broad-band proton decoupling is active.
-
-
Relaxation Delay (D1): 2.0 seconds.
-
Note: Quaternary carbons (C1, C2, C3, C5) have long
relaxation times. If quantitative integration is required, increase D1 to >5.0 seconds.
-
-
Scans (NS): Minimum 1024 scans to resolve the low-intensity splitting of quaternary carbons.
Spectral Analysis & Assignments
The
Predicted Chemical Shifts & Coupling Constants
The values below are synthesized from empirical SCS data for aniline, bromobenzene, and fluorobenzene derivatives.
| Carbon | Assignment | Predicted Shift ( | Multiplicity ( | Mechanistic Rationale | |
| C3 | C-F | 158.0 – 162.0 | Doublet (d) | ~245 | Direct Coupling ( |
| C1 | C-NH | 146.0 – 149.0 | Doublet (d) | ~10 | Meta Coupling ( |
| C5 | C-CH | 138.0 – 142.0 | Doublet (d) | ~8 | Meta Coupling ( |
| C6 | C-H | 115.0 – 118.0 | Doublet (d) | ~3 | Para Coupling ( |
| C4 | C-H | 110.0 – 114.0 | Doublet (d) | ~22 | Ortho Coupling ( |
| C2 | C-Br | 100.0 – 105.0 | Doublet (d) | ~20 | Ortho Coupling ( |
| C7 | -CH | 20.0 – 21.5 | Singlet/d | < 2 | Methyl carbon. Minimal coupling to F (5 bonds away). |
Detailed Mechanistic Analysis
The "Heavy Atom" Anomaly at C2
Carbon C2 is attached to Bromine. While halogens are generally electron-withdrawing (inductive effect), large halogens like Bromine and Iodine induce a shielding effect on the ipso-carbon due to spin-orbit coupling.
-
Expectation: One might expect C2 to be deshielded (>130 ppm).
-
Reality: The heavy atom effect pushes C2 upfield to ~100–105 ppm.
-
Validation: Look for a doublet with
Hz in the 100 ppm region.
The Fluorine Splitting Hierarchy
The most reliable way to assign the aromatic carbons is by measuring the magnitude of the splitting:
-
>200 Hz (
): Unambiguously C3 . -
~20 Hz (
): The carbons adjacent to Fluorine (C2 and C4 ). Distinguish them using DEPT-135 (C4 is a CH, C2 is quaternary). -
~8-10 Hz (
): The carbons meta to Fluorine (C1 and C5 ). Distinguish them by chemical shift (C1 is deshielded by NH to ~147 ppm).
Workflow for Structural Confirmation
Use this logic flow to confirm the identity of the synthesized or purchased compound.
Figure 2: Logic gate for assigning the critical Ortho-Fluorine carbons.
Troubleshooting & Anomalies
Missing Quaternary Signals
Issue: Signals for C1, C2, C3, or C5 are not visible.
Cause: Quaternary carbons have long relaxation times (
Broadening of C1
Issue: The C1 signal (attached to NH
Solvent Effects
Shifts in CDCl
References
Technical Whitepaper: Mass Spectrometric Characterization of 2-Bromo-3-fluoro-5-methylaniline
[1][2]
Executive Summary & Molecular Profile
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Bromo-3-fluoro-5-methylaniline , a halogenated aniline derivative frequently utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1][2]
Accurate characterization of this molecule requires navigating two primary challenges: the isotopic signature of bromine and the regio-specificity required to distinguish it from isomers (e.g., 4-bromo-3-fluoro-2-methylaniline).[1][2] This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), the industry standard for polar aromatic amines.[1][2]
Physicochemical & Isotopic Data[1][2][3][4][5]
| Property | Value / Description |
| Formula | C₇H₇BrFN |
| Exact Mass ( | 202.9746 Da |
| Exact Mass ( | 204.9726 Da |
| Molecular Weight | 204.04 g/mol (Average) |
| Isotopic Pattern | Distinct 1:1 doublet (M and M+2) due to |
| Predicted pKa | ~2.4 – 3.0 (Weak base due to electron-withdrawing Br/F ortho/meta to amine).[1][2] |
| LogP | ~2.8 (Moderately lipophilic).[1][2] |
Ionization Strategies & Method Development
Ionization Source Selection: ESI vs. APCI
For this analyte, Electrospray Ionization (ESI) in positive mode (
-
Logic (Causality): The aniline nitrogen possesses a lone pair capable of protonation.[2] However, the ortho-bromine and meta-fluorine atoms are electron-withdrawing, reducing the basicity of the amine (lowering pKa).[1]
-
Protocol Adjustment: To ensure efficient ionization in ESI+, the mobile phase pH must be significantly lower than the pKa. Using 0.1% Formic Acid (pH ~2.[1][2]7) ensures the molecule exists predominantly as
.[2]
LC-MS Method Protocol (Self-Validating)
This protocol includes a "System Suitability" step to ensure data integrity before sample analysis.[1][2]
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2] High surface area is required to separate regioisomers.[1][2]
-
Gradient: 5% B to 95% B over 5 minutes.
Step-by-Step Workflow:
Fragmentation Logic (MS/MS)[2]
Understanding the fragmentation is critical for structural confirmation, particularly to distinguish this isomer from others where the halogen positions differ.
Mechanistic Pathway
In Triple Quadrupole (QqQ) or Q-TOF systems, the protonated precursors (
-
Neutral Loss of Ammonia (
, 17 Da): -
Dehalogenation (
or ):-
Mechanism:[4][5] The C-Br bond is the weakest bond on the ring.[1] In ESI (even-electron rule), loss of neutral HBr (80/82 Da) is common, but radical loss of Br (79/81 Da) can occur depending on collision energy.[2]
-
Transition:
(Loss of HBr).[1][2] -
Diagnostic Value: Confirms the presence of Bromine.[2][6][7][3][8][9]
-
-
Ring Cleavage / HCN Loss:
-
Secondary fragmentation often involves loss of HCN (27 Da) from the aniline ring structure.[2]
-
Visualization: Fragmentation Pathway
Figure 1: Predicted MS/MS fragmentation pathway for this compound showing parallel isotopic transitions.[1][2]
Impurity Profiling & Quality Control
In drug development, this molecule is often an intermediate.[2][10] Common impurities arise from the synthesis (usually reduction of nitro-compounds) or degradation.[1][2]
Common Impurities[1][2][13]
-
Debrominated Analog (3-Fluoro-5-methylaniline):
-
Nitro Precursor (2-Bromo-3-fluoro-5-nitrotoluene):
-
Regioisomers:
Analytical Workflow Diagram
Figure 2: Decision-tree workflow for validating the identity of the target haloaniline.[1][2]
References
-
National Institute of Standards and Technology (NIST). Isotopic Compositions of the Elements.[2] NIST Physical Measurement Laboratory.[1][2] [Link]
-
PubChem. Compound Summary for 4-Bromo-3-fluoro-2-methylaniline (Isomer Analog for Structural Reference). National Library of Medicine.[1][2] [Link][2]
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for fragmentation mechanisms of halo-aromatics).
-
Holm, R., et al. (2016).[2] Identification of impurities by LC-SPE/NMR in halogenated anilines. Croatica Chemica Acta.[1][2][11] [Link]
Sources
- 1. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-fluoro-5-methylaniline | C7H7BrFN | CID 67053484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluoro-6-methoxy-3-methylaniline | C8H9BrFNO | CID 84796717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. ugto.mx [ugto.mx]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: 2-Bromo-3-fluoro-5-methylaniline
Executive Summary
This technical guide provides a comprehensive safety and operational framework for 2-Bromo-3-fluoro-5-methylaniline , a specialized halogenated aniline intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs). Unlike generic Safety Data Sheets (SDS), this document synthesizes physicochemical data with field-proven handling protocols.
Critical Advisory: As a halogenated aniline derivative, this compound presents a dual hazard profile: the acute toxicity and potential methemoglobinemia associated with the aniline moiety, combined with the reactivity of aryl halides. Researchers must treat this substance as a potential sensitizer and blood toxin .
Chemical Identity & Physicochemical Profile
Understanding the structural properties is the first step in establishing a self-validating safety protocol. The presence of both bromine and fluorine atoms on the aniline scaffold dictates its reactivity and storage requirements.[1]
| Property | Specification | Technical Insight |
| Chemical Name | This compound | |
| CAS Number | 1805421-04-8 | Unique identifier for regulatory tracking.[2] |
| Molecular Formula | C₇H₇BrFN | |
| Molecular Weight | 204.04 g/mol | Heavy atom count influences metabolic stability. |
| Physical State | Solid (Low melting point possible) | Often appears as an off-white to brownish solid due to oxidation. |
| Boiling Point | ~251.8°C (Predicted) | High boiling point suggests low volatility, but dust hazard remains. |
| Solubility | DMSO, Methanol, DCM | Lipophilic nature facilitates skin absorption. |
| Storage | 2-8°C, Inert Gas, Dark | Critical: Air/Light sensitivity leads to oxidative degradation (browning). |
Structural Reactivity Analysis:
-
Aniline Amine (-NH₂): Nucleophilic center; prone to oxidation and N-alkylation. Primary driver of toxicity (methemoglobinemia).
-
Ortho-Bromine: Sterically crowded but highly reactive handle for Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig).
-
Meta-Fluorine: Increases metabolic stability and lipophilicity; modulates pKa of the aniline.
Hazard Identification & Toxicology
Rationale: Standard GHS classifications often underestimate the specific biological activity of drug intermediates. This section expands on standard H-codes with mechanistic context.
GHS Classification (Derived from Structural Analogs)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)
-
Skin/Eye Irritation: Category 2 (H315/H319)[3]
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation - H335)
-
Blood Toxicity: Potential for Methemoglobinemia (aniline effect).
Mechanistic Toxicology
The Aniline Effect (Methemoglobinemia): Absorption of anilines through the skin or lungs can lead to the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), effectively inhibiting oxygen transport.[1]
-
Early Signs: Cyanosis (blue lips/fingernails), headache, dizziness.
-
Latency: Symptoms may be delayed 2-4 hours post-exposure.
Sensitization: Halogenated anilines are potential contact allergens. Repeated exposure may induce haptenization of skin proteins, leading to allergic contact dermatitis.
Safe Handling & Operational Protocols
Directive: Do not rely solely on PPE. Engineering controls are the primary defense.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed in a Chemical Fume Hood or Powder Containment Enclosure .
-
Inert Atmosphere: Due to oxidative instability, reactions should be set up under Nitrogen or Argon.
Personal Protective Equipment (PPE) Matrix
| Zone | Gloves (Material/Thickness) | Respiratory | Eye/Face | Body |
| Standard Handling | Nitrile (Double gloved, >0.11mm) | N95 (if outside hood - discouraged) | Safety Goggles | Lab Coat + Tyvek Sleeves |
| Spill Cleanup | Silver Shield / Laminate (Chemical resistant) | P100 Half-Mask or PAPR | Face Shield + Goggles | Tyvek Coverall |
Glove Permeation Warning: Aniline derivatives can permeate standard nitrile gloves. Change outer gloves immediately upon splash contact.
Operational Workflow: Safety Decision Matrix
This diagram outlines the logical flow for determining the appropriate handling environment based on the quantity and state of the material.
Caption: Operational logic for selecting containment based on physical state and quantity to minimize inhalation and dermal risks.
Emergency Response & Waste Management
Exposure Response Protocol
Self-Validating Step: If exposure is suspected, immediate action takes precedence over reporting.
-
Skin Contact: Immediate flush with water for 15 minutes.[4] Use soap (anilines are lipophilic). Do not use alcohol (enhances absorption).
-
Eye Contact: Flush for 15 minutes, lifting eyelids.
-
Inhalation: Move to fresh air. Administer oxygen if breathing is labored (trained personnel only).
-
Medical Alert: Inform medical staff of potential Methemoglobinemia .
Spill Management Logic
Caption: Step-by-step decision flow for managing spills of halogenated anilines.
Synthesis & Application Context
Why this molecule matters: In drug discovery, This compound acts as a "linchpin" scaffold. The bromine allows for chain extension, while the fluorine modulates binding affinity and metabolic stability.
Common Reaction Pathway (Suzuki-Miyaura Coupling): The ortho-bromine is the primary site for palladium-catalyzed coupling to form biaryl systems, common in kinase inhibitors.
Caption: Typical synthetic utility showing the transformation of the bromine handle into a biaryl core.
References
-
MySkinRecipes. (n.d.). This compound Product Specifications & CAS 1805421-04-8.[2] Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved October 26, 2023, from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aniline. Retrieved October 26, 2023, from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Aniline. ATSDR. Retrieved October 26, 2023, from [Link]
Sources
Technical Guide: Purity Analysis & Impurity Profiling of 2-Bromo-3-fluoro-5-methylaniline
Executive Summary & Chemical Context
2-Bromo-3-fluoro-5-methylaniline (CAS 1033203-84-3) is a critical pharmacophore often employed in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural integrity relies on the precise arrangement of three substituents—Bromine, Fluorine, and Methyl—around the aniline core.
The primary analytical challenge is not merely determining assay (how much sample is present), but establishing isomeric purity. The electrophilic substitution patterns during synthesis inherently generate regioisomers (4-bromo and 6-bromo variants) that possess nearly identical physicochemical properties to the target 2-bromo compound.
This guide outlines a multi-modal analytical control strategy (ACS) designed to quantitate the target molecule while rigorously qualifying specific isomeric impurities, residual solvents, and inorganic byproducts.
Critical Quality Attributes (CQAs) & Impurity Fate Mapping
To design an effective method, we must first understand the "Enemy"—the specific impurities generated by the synthesis.
Synthesis-Derived Impurities
Assuming a standard synthesis route via bromination of 3-fluoro-5-methylaniline or reduction of the corresponding nitro-arene, the following impurities are critical:
-
Regioisomers (The Primary Threat):
-
Target:2-Bromo (Ortho to amine, Ortho to fluorine).
-
Impurity A:4-Bromo isomer (Para to amine).
-
Impurity B:6-Bromo isomer (Ortho to amine, Para to fluorine).
-
Mechanism:[2][3][4] The amine (-NH₂) group strongly directs electrophilic aromatic substitution to ortho/para positions. Without tight temperature control, the 4-bromo and 6-bromo isomers form readily.
-
-
Over-Brominated Species:
-
Impurity C: 2,4-Dibromo-3-fluoro-5-methylaniline.
-
-
Starting Materials:
-
Impurity D: Unreacted 3-fluoro-5-methylaniline (lacks Bromine).
-
Impurity Fate Diagram (DOT Visualization)
The following diagram maps the genesis of these impurities, establishing the logic for our method selection.
Figure 1: Impurity Fate Map illustrating the competitive substitution pathways during synthesis.
Primary Quantitative Assay: UHPLC-UV/MS
Objective: Separation of the target 2-bromo compound from its 4-bromo and 6-bromo regioisomers. Standard C18 columns often fail to resolve these positional isomers due to identical hydrophobicity.
Method Development Strategy
We utilize a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases employ
Detailed Protocol
| Parameter | Specification | Rationale |
| Instrument | UHPLC with PDA (Photo Diode Array) & QDa (Mass Detector) | PDA for quantitation; MS for peak identity confirmation. |
| Column | Acquity CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) | Phenyl ligands provide unique selectivity for the aromatic ring electron distribution differences between isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the aniline protonated ( |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimized for UPLC backpressure and resolution. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer. |
| Detection | UV at 240 nm (primary), 210-400 nm (scan) | 240 nm typically captures the aromatic absorption max for halo-anilines. |
Gradient Table:
-
0.0 min: 95% A / 5% B
-
1.0 min: 95% A / 5% B (Isocratic hold to elute polar salts)
-
10.0 min: 30% A / 70% B (Linear gradient)
-
12.0 min: 5% A / 95% B (Wash)
-
15.0 min: 95% A / 5% B (Re-equilibration)
System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 between Target (2-Bromo) and nearest isomer (likely 6-Bromo). -
Tailing Factor: 0.8 – 1.5.
-
Precision (n=6): RSD < 1.0% for area response.
Structural Verification: The 19F NMR "Superpower"
While HPLC separates peaks, it cannot definitively prove which peak is the 2-bromo vs. 4-bromo isomer without reference standards. Fluorine-19 NMR is the definitive orthogonal method here.
Why 19F NMR?
The chemical shift of the Fluorine atom is highly sensitive to its neighbors.[5]
-
Target (2-Bromo): F is flanked by Br (pos 2) and H (pos 4).
-
Impurity (4-Bromo): F is flanked by H (pos 2) and Br (pos 4).
-
Impurity (6-Bromo): F is flanked by H (pos 2) and H (pos 4).
These environments create distinct chemical shifts (typically separated by >5 ppm), allowing for absolute structural assignment without needing difficult-to-synthesize impurity standards.
19F NMR Protocol
-
Solvent: DMSO-d6 (Prevents aggregation).
-
Internal Standard:
-Trifluorotoluene (added at known concentration for qNMR). -
Relaxation Delay (D1): > 10 seconds (Fluorine has long T1 relaxation times; crucial for accurate integration).
-
Scans: 64 (High sensitivity of 19F allows fewer scans).
Analytical Workflow & Decision Tree
This diagram illustrates the logical flow of the purity analysis, ensuring no critical impurity is missed.
Figure 2: Analytical Decision Matrix for lot release.
Method Validation Framework (ICH Q2(R2))
To ensure the HPLC method is regulatory-ready, validation must follow ICH Q2(R2) guidelines.
Specificity (Stress Testing)
Inject the sample spiked with known synthesis precursors. Perform forced degradation (Acid, Base, Peroxide, Light) to ensure the method can detect degradation products (e.g., azo-dimers from oxidation).
-
Acceptance: Peak purity index (via PDA) > 0.999 for the main peak.
Linearity & Range
Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance:
.
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if drug product) or perform standard addition (if drug substance) at 80%, 100%, and 120%.
-
Acceptance: Mean recovery 98.0% – 102.0%.
LOD/LOQ (Sensitivity)
Crucial for the 4-bromo impurity.
-
LOQ: Signal-to-Noise (S/N) ratio of 10:1.
-
LOD: S/N ratio of 3:1.
-
Target LOQ: 0.05% (reporting threshold per ICH Q3A).
Residual Solvents & Inorganic Purity
Purity is not just organic integrity. The synthesis (likely involving methanol, ethyl acetate, or toluene) requires control of volatiles.
GC-Headspace Protocol
-
Column: DB-624 (6% Cyanopropyl-phenyl dimethyl polysiloxane).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: 40°C (hold 5 min)
240°C (ramp 20°C/min). -
Limit: Must meet ICH Q3C(R8) limits (e.g., Methanol < 3000 ppm).
Residue on Ignition (ROI)
-
Method: USP <281>.
-
Limit: < 0.1%. This ensures efficient removal of the Raney Nickel or Iron catalysts used in the reduction step.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6][7] Retrieved from [Link]
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[8][9] (2006).[2][4][6][8][9][10] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84796717 (Related Isomer Structure). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024).[4][6][11] Retrieved from [Link]
Sources
- 1. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 2. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. biophysics.org [biophysics.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. 2-Bromo-5-fluoro-6-methoxy-3-methylaniline | C8H9BrFNO | CID 84796717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of 2-Bromo-3-fluoro-5-methylaniline
This Application Note is designed for medicinal chemists and process development scientists targeting the specific scaffold 2-Bromo-3-fluoro-5-methylaniline .
The synthesis of this intermediate presents a classic regioselectivity challenge: distinguishing the sterically crowded 2-position (ortho to both amine and fluorine) from the electronically favorable 4-position (para to amine).
Executive Summary & Retrosynthetic Logic
The target molecule, This compound , is a "linchpin" intermediate often utilized in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and other kinase-targeting heterocycles.
The Challenge: Direct bromination of the parent aniline (3-fluoro-5-methylaniline) is governed by the strong activating effect of the amino group.
-
Electronic Preference: Electrophilic aromatic substitution (SEAr) strongly favors the position para to the amine (C4).
-
Steric Reality: The target C2 position is "sandwiched" between the amino group and the fluorine atom, making it the least accessible site for standard electrophilic attack.
The Solution: To achieve high regioselectivity for the C2-bromo isomer, one cannot rely on standard thermodynamic control. This guide details two protocols:
-
Protocol A (The "Gold Standard"): Directed Ortho Metalation (DoM). This route utilizes the "Cooperative Effect" of the fluorine and a protected amine to direct lithiation exclusively to the C2 position.
-
Protocol B (The "Process" Route): Controlled Oxidative Bromination. A scalable approach using mild brominating agents at low temperatures, requiring rigorous purification to remove the C4-isomer.
Pathway A: Directed Ortho Metalation (DoM)
Best for: High purity requirements, unambiguous regiochemistry, gram-to-multigram scale.
Mechanism of Action
This pathway relies on the conversion of the aniline to a pivalanilide. The pivaloyl group serves two purposes: it protects the nitrogen and acts as a Directed Metalation Group (DMG). When combined with the ortho-directing ability of the fluorine atom at C3, the C2 position becomes the exclusive site for deprotonation due to the formation of a stable 5-membered chelate with Lithium.
Experimental Protocol
Step 1: Protection (Pivaloylation)
-
Charge a reaction vessel with 3-Fluoro-5-methylaniline (1.0 equiv) and Dichloromethane (DCM) [0.5 M].
-
Add Triethylamine (1.2 equiv) and cool to 0°C.
-
Dropwise Add Pivaloyl chloride (1.1 equiv).
-
Stir at room temperature (RT) for 2 hours.
-
Workup: Wash with 1N HCl, then saturated
. Dry over and concentrate.
Step 2: Regioselective Lithiation-Bromination
-
Dissolve the N-pivaloyl precursor (1.0 equiv) in anhydrous THF [0.2 M] under Nitrogen/Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium (2.2 equiv, 2.5M in hexanes) dropwise over 30 minutes.
-
Note: The first equivalent deprotonates the Amide-NH; the second equivalent performs the C-Li exchange at C2.
-
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Add a solution of 1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or N-Bromosuccinimide (NBS) (2.5 equiv) in THF dropwise.-
Critical:
is preferred for cleaner reactions, but NBS is acceptable if pre-dissolved.
-
-
Warm slowly to RT over 2 hours.
-
Quench with saturated
. Extract with Ethyl Acetate.[1][2]
Step 3: Deprotection
-
Suspend the crude intermediate in Ethanol and 6N HCl (1:1 ratio).
-
Reflux for 4–6 hours.
-
Neutralize with NaOH to pH 9 upon cooling.
-
Extract with DCM. Purify via silica gel chromatography (Hexanes/EtOAc).
Data Visualization: The DoM Pathway
Caption: Figure 1. The Directed Ortho Metalation (DoM) strategy leverages the synergistic directing effects of the Fluorine and Amide groups to install Bromine exclusively at C2.
Pathway B: Controlled Oxidative Bromination
Best for: Rapid screening, situations where low levels of regioisomers are tolerable, or when cryogenic facilities are unavailable.
The Regioselectivity Problem
When using NBS on the free aniline, the major product is usually the 4-bromo isomer. To favor the 2-bromo (or at least increase its ratio), we utilize a solvent system that stabilizes the transition state and lower temperatures to operate under kinetic control.
Experimental Protocol
-
Dissolve 3-Fluoro-5-methylaniline (1.0 equiv) in Acetonitrile (MeCN) or DMF [0.1 M].
-
Insight: MeCN often provides better regiocontrol than DMF for ortho-halogenation of anilines due to weaker solvation of the ammonium intermediate.
-
-
Cool to -10°C to 0°C .
-
Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise as a solid over 1 hour.
-
Warning: Do not add all at once. High local concentration of NBS favors poly-bromination.
-
-
Monitor via HPLC/UPLC.
-
Look for the emergence of two peaks: The major (4-Br) and minor (2-Br).
-
-
Workup: Dilute with water, extract with EtOAc.
-
Purification (Critical):
-
The isomers have very similar Rf values.
-
Flash Chromatography: Use a gradient of Hexanes:DCM (not EtOAc). The 2-bromo isomer, being more internally hydrogen-bonded (NH...F), often elutes slightly faster or slower depending on the stationary phase.
-
Recrystallization: If the ratio is favorable (>30% target), recrystallization from Heptane/Toluene may enrich the desired isomer.
-
Analytical Validation (Self-Validating the Structure)
Distinguishing the 2-Bromo (Target) from the 4-Bromo (Impurity) is critical. Use 1H NMR coupling constants (
| Feature | Target: 2-Bromo-3-fluoro-5-methyl | Impurity: 4-Bromo-3-fluoro-5-methyl |
| Proton Environment | Two aromatic protons are meta to each other (H4 and H6). | Two aromatic protons are meta to each other (H2 and H6). |
| Coupling ( | H4: Large | H2: Large |
| Coupling ( | H4-H6: Meta coupling (~1-2 Hz). | H2-H6: Meta coupling (~1-2 Hz). |
| Key Distinction | NOE (Nuclear Overhauser Effect): Irradiating the Methyl group (C5-Me) will show enhancement of both aromatic protons (H4 and H6). | NOE: Irradiating the Methyl group will show enhancement of only one aromatic proton (H6). H2 is blocked by the Bromine at C4. |
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link
-
Vertex Pharmaceuticals. (2012). Patent CN102875389A: Preparation method of 2-bromo-5-fluoroaniline. (Describes similar nitro-reduction pathways for fluoro-bromo anilines). Link
-
Thakur, V. V., et al. (2003).[3] Transition Metal-Catalyzed Regio- and Stereoselective Aminobromination. Organic Letters, 5(6), 861-864. (Discusses NBS reactivity and regiocontrol). Link
-
Smith, K., et al. (2006). Regioselective bromination of activated aromatic compounds. Organic & Biomolecular Chemistry, 4, 133-139. (Solvent effects on aniline bromination). Link
Sources
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-5-methylaniline
Executive Summary
2-Bromo-3-fluoro-5-methylaniline (CAS: 1039758-69-4) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of Type II kinase inhibitors targeting the hinge-binder region (e.g., BRAF, MEK, and VEGFR inhibitors). Its unique substitution pattern offers a balance of lipophilicity (5-Me) and metabolic stability (3-F), but presents significant synthetic challenges.
This guide addresses the two primary failure modes associated with this substrate:
-
Steric Impediment: The ortho-fluorine and ortho-amino groups create a sterically congested environment around the C-Br bond, inhibiting oxidative addition.
-
Catalyst Deactivation: The free primary amine (
) acts as a competitive ligand, coordinating to the Pd(II) center and arresting the catalytic cycle (the "poisoning" effect).
We present two validated protocols: a Direct Ligand-Enabled Route (high atom economy) and a Protected Route (high reliability).
Vital Statistics & Reactivity Profile
| Property | Data | Synthetic Implication |
| Molecular Formula | -- | |
| Molecular Weight | 204.04 g/mol | -- |
| C2-Br Bond | Sterically Crowded | Requires bulky, electron-rich phosphine ligands to facilitate oxidative addition. |
| C1-NH2 | Nucleophilic/Coordinating | Can poison Pd(0); requires protection or high ligand-to-metal ratio. |
| C3-F | Inductive Withdrawal (-I) | Increases electrophilicity of C-Br bond (beneficial) but adds steric bulk (detrimental). |
| C5-Me | Inductive Donation (+I) | Slight deactivation of the ring; increases solubility. |
Strategic Analysis: The Decision Matrix
The choice between protecting the amine or attempting a direct coupling depends on the preciousness of the boronic acid partner and the scale of the reaction.
Diagram 1: Workflow Decision Tree
Caption: Strategic decision tree for selecting the optimal coupling pathway based on substrate stability.
Protocol A: Direct Coupling (Ligand-Enabled)
Best for: Rapid screening, acid-sensitive substrates, high-throughput chemistry. Mechanism: Utilizes dialkylbiaryl phosphine ligands (Buchwald ligands) which are bulky enough to prevent amine coordination and electron-rich enough to force oxidative addition across the hindered C-Br bond.
Reagents & Conditions
-
Catalyst: Pd(OAc)
(2-5 mol%) or Pd (dba) -
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos .
-
Ratio: 1:2 (Pd:Ligand) is critical to maintain the active mono-ligated Pd(0) species.
-
-
Base: K
PO (3.0 equiv) – superior to carbonates for hindered substrates. -
Solvent: 1,4-Dioxane : Water (4:1) or n-Butanol.
-
Temperature: 90°C - 100°C.
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)
(0.05 equiv), XPhos (0.10 equiv), and finely ground K PO (3.0 equiv). -
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvate: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be 0.1 M - 0.2 M.
-
Activate: Heat the mixture to 95°C. Vigorous stirring is mandatory to ensure phase transfer effectiveness.
-
Monitor: Check LCMS after 2 hours. The reaction typically completes within 4-6 hours.
-
Note: If conversion stalls at <50%, add a second portion of catalyst/ligand (0.02 equiv).
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography. The free amine product is polar; use a DCM/MeOH gradient or amine-functionalized silica if streaking occurs.
Protocol B: Protected Route (Boc-Strategy)
Best for: Large-scale synthesis (>10g), valuable boronic acids, GMP processes. Mechanism: The Boc group sterically shields the nitrogen and reduces its Lewis basicity, preventing catalyst poisoning.
Phase 1: Protection
-
Dissolve starting aniline in THF (0.5 M).
-
Add LiHMDS (2.2 equiv) at 0°C dropwise (or use DMAP/TEA for milder conditions, though LiHMDS is faster for hindered anilines).
-
Add Boc
O (1.1 equiv). Warm to RT and stir for 2 hours. -
Quench with NH
Cl, extract, and crystallize the Boc-intermediate.
Phase 2: Suzuki Coupling
-
Catalyst: Pd(dppf)Cl
[1]·DCM (3 mol%) – The "workhorse" catalyst is effective once the amine is masked. -
Base: Cs
CO (2.0 equiv). -
Solvent: Toluene : Water (10:1) or DME : Water.
-
Temp: 80°C.
Phase 3: Deprotection
-
Dissolve the biaryl intermediate in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane.
-
Stir at RT for 1 hour.
-
Neutralize with saturated NaHCO
to liberate the free base biaryl.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific interference points of the this compound substrate.
Diagram 2: Catalytic Cycle & Steric Interference[2]
Caption: Catalytic cycle showing the specific inhibition points (Sterics and Amine coordination) relevant to this substrate.
Troubleshooting & Optimization (Self-Validating System)
Use this table to diagnose failure modes. The protocol is self-validating if you monitor the specific by-products listed.
| Observation (LCMS) | Diagnosis | Corrective Action |
| Starting Material (SM) Unchanged | Oxidative Addition Failure | Switch to XPhos or Pd-PEPPSI-IPent . Increase Temp to 110°C. |
| Debrominated SM (Ar-H) | Protodeboronation | Reduce water content. Switch base to anhydrous K |
| Homocoupling of Boronic Acid | Oxidative Stress | Oxygen leak. Degas solvents more thoroughly. Add BHT (scavenger). |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand concentration too low. Ensure Ligand:Pd ratio is > 2:1. |
| SM Consumed, No Product | Amine Coordination | The amine is poisoning the catalyst. Switch to Protocol B (Boc-protection) immediately. |
References
-
Foundational Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Ligands for Hindered Substrates (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473.
-
Recent Advances in Sterically Hindered Couplings: Tang, F., et al. (2022).[4] Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis.[5] J. Am. Chem. Soc. [6]
-
Kinase Inhibitor Synthesis Context: Wu, P., et al. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 21(3), 480-506.
Sources
Strategic Utilization of 2-Bromo-3-fluoro-5-methylaniline in Medicinal Chemistry
Executive Summary
2-Bromo-3-fluoro-5-methylaniline (CAS 1805421-04-8) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its specific substitution pattern—combining a reactive ortho-bromide, a metabolic blocking fluorine, and a lipophilic methyl group—makes it an ideal precursor for constructing polysubstituted heterocycles, particularly quinolines and indoles .
This guide details the strategic application of this intermediate to access two privileged pharmacophores:
-
8-Bromo-7-fluoro-5-methylquinoline: A core scaffold for integrin inhibitors (e.g.,
antagonists). -
4-Fluoro-6-methylindole: A serotonin-mimetic scaffold for CNS drug discovery.
Chemical Profile & Reactivity Analysis
Physicochemical Properties
| Property | Value | Note |
| CAS Number | 1805421-04-8 | Specific isomer verification required |
| Molecular Formula | ||
| Molecular Weight | 204.04 g/mol | |
| Appearance | Off-white to pale brown solid | Oxidation sensitive |
| Boiling Point | ~252°C | Predicted at 760 mmHg |
| Solubility | DMSO, MeOH, DCM, EtOAc | Low solubility in water |
| Storage | 2–8°C, Inert Atmosphere | Protect from light and air |
Orthogonal Reactivity Map
The molecule features three distinct "handles" for chemical manipulation, allowing for sequential functionalization without protecting group shuffling.
-
Position 1 (
): Nucleophilic handle. Essential for heterocycle ring closure (e.g., forming in indoles/quinolines). -
Position 2 (
): Electrophilic handle.[1] High reactivity in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald). Its ortho relationship to the amine is the critical feature for cyclization. -
Position 3 (
): Electronic modulator. Positioned to influence the of the adjacent amine (or resulting heterocycle nitrogen) and block metabolic oxidation at this site. -
Position 5 (
): Lipophilic anchor. Provides steric bulk and hydrophobic interaction potential in the final drug target.
Application Protocols
Protocol A: Synthesis of 8-Bromo-7-fluoro-5-methylquinoline
Target Application: Integrin Inhibitors (e.g.,
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Glycerol (3.0 eq)
-
Oxidant/Catalyst: Sodium 3-nitrobenzenesulfonate (0.7 eq) or Nitrobenzene
-
Acid: Sulfuric acid (75% aq. solution) or Methanesulfonic acid
-
Solvent: Neat or Acetic Acid
Step-by-Step Methodology
-
Preparation: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, charge this compound (10 mmol, 2.04 g) and sodium 3-nitrobenzenesulfonate (7 mmol, 1.58 g).
-
Acid Addition: Carefully add aqueous sulfuric acid (75%, 15 mL) followed by glycerol (30 mmol, 2.8 g). Caution: Exothermic.
-
Cyclization: Heat the mixture to 140°C for 4–6 hours. The reaction proceeds via the formation of acrolein (in situ from glycerol) followed by conjugate addition of the aniline, cyclization, and oxidation.
-
Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (100 g).
-
Neutralization: Adjust pH to ~9–10 using 50% NaOH solution or concentrated
. The product will precipitate as a brown solid. -
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 60–75%.
-
Product ID: 8-Bromo-7-fluoro-5-methylquinoline .
Protocol B: Synthesis of 4-Fluoro-6-methylindole
Target Application: CNS active agents (Serotonin/Melatonin receptor modulators). Mechanism: Sonogashira Coupling followed by Cu-catalyzed Cyclization. Rationale: This route converts the 2-bromoaniline scaffold into a 4,6-disubstituted indole. The fluorine atom, originally at C3 of the aniline, maps to the C4 position of the indole—a privileged substitution pattern for metabolic stability in CNS drugs.
Materials
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: Trimethylsilylacetylene (TMSA) (1.2 eq)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:3 ratio) -
Cyclization Reagent: TBAF (Tetrabutylammonium fluoride) or CuI/DMF (for direct cyclization).
Step-by-Step Methodology
Step 1: Sonogashira Coupling
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add this compound (5.0 mmol, 1.02 g),
(175 mg), and CuI (19 mg). -
Solvent: Add degassed THF (20 mL) and
(5 mL). -
Addition: Add TMS-acetylene (6.0 mmol, 0.85 mL) dropwise.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC/LC-MS for disappearance of starting bromide.
-
Workup: Filter through a pad of Celite. Concentrate the filtrate.
-
Intermediate: Isolate 2-((trimethylsilyl)ethynyl)-3-fluoro-5-methylaniline (optional but recommended for purity).
Step 2: Cyclization (Indole Formation)
-
Dissolution: Dissolve the crude intermediate in anhydrous DMF (15 mL).
-
Reagent: Add CuI (1.0 eq) or TBAF (1M in THF, 2.0 eq) if removing TMS and cyclizing in one pot. Note: CuI-mediated cyclization often yields cleaner conversion for electron-deficient anilines.
-
Heating: Heat to 80–100°C for 2–4 hours.
-
Workup: Dilute with water, extract with
(to avoid DMF retention). Wash with brine.[2] -
Purification: Flash chromatography (
, Hexanes/EtOAc 9:1). -
Product ID: 4-Fluoro-6-methylindole .
Visualizing the Chemistry
The following diagram maps the structural transformation of the aniline core into the two distinct heterocyclic scaffolds.
Figure 1: Divergent synthesis pathways transforming the this compound scaffold into Quinoline and Indole cores.
References
-
WO2020092375A1 . Quinoline derivatives as alpha4beta7 integrin inhibitors. (2020).[2] Morphic Therapeutic, Inc.
-
ChemicalBook . 3-Bromo-5-fluoro-2-methylaniline and related isomers.
-
MySkinRecipes . This compound Product Specifications.
- Larock, R. C., & Yum, E. K.Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. (Standard Protocol Basis).
Sources
Polymerization reactions involving 2-Bromo-3-fluoro-5-methylaniline
Executive Summary & Chemical Context
This guide details the polymerization protocols for 2-Bromo-3-fluoro-5-methylaniline (CAS: 1020718-25-5), a highly functionalized monomer. Unlike simple aniline, this molecule presents a unique "push-pull" electronic environment due to the electron-withdrawing fluorine (meta) and electron-donating methyl (meta) groups, combined with a reactive bromine handle at the ortho position.
Why this Monomer?
-
Fluorine Effect: Introduces hydrophobicity and oxidative stability to the resulting polymer backbone, critical for corrosion-resistant coatings and chemically stable biosensors.
-
Bromine Utility: Serves as a site for post-polymerization functionalization (via Suzuki/Heck coupling) or as the leaving group for metal-catalyzed polycondensation.
-
Methyl Solubility: Disrupts
- stacking slightly, enhancing the solubility of the resulting polymer in organic solvents compared to unsubstituted polyaniline (PANI).
We present two distinct polymerization routes:
-
Route A (Conductive): Oxidative Polymerization to form a functionalized Polyaniline (PANI) derivative.
-
Route B (Structural/Electronic): Palladium-Catalyzed Buchwald-Hartwig Polycondensation (AB-Type) to form a well-defined poly(imino-phenylene).
Monomer Analysis & Safety
| Feature | Specification | Impact on Polymerization |
| Structure | 2-Br, 3-F, 5-Me-Aniline | Steric crowding at the ortho (Br) position hinders head-to-tail coupling. |
| Electronic | Fluorine ( | Increases oxidation potential; requires stronger oxidants or longer reaction times. |
| Solubility | Lipophilic (due to Me/Br/F) | Monomer requires alcohol co-solvents in aqueous oxidative protocols. |
| Safety | Acute Tox (Oral/Dermal) | Warning: Brominated anilines are toxic.[1] Handle in a fume hood with nitrile gloves. |
Protocol A: Oxidative Polymerization (Conductive Route)
Objective: Synthesis of Poly(this compound) via radical cation coupling. This yields a conductive "emeraldine salt" analogue.
Mechanism: The reaction proceeds via the formation of a radical cation at the nitrogen. Due to the ortho-bromine, the standard para-coupling (Head-to-Tail) is sterically favored over ortho-coupling, potentially leading to a more linear polymer than unsubstituted aniline (which suffers from ortho-branching defects).
Materials:
-
Monomer: this compound (2.04 g, 10 mmol)
-
Oxidant: Ammonium Persulfate (APS),
(2.28 g, 10 mmol) -
Acid Dopant: 1.0 M HCl (100 mL)
-
Co-solvent: Ethanol (20 mL) – Critical for monomer solubility.
Step-by-Step Methodology:
-
Monomer Solubilization:
-
Dissolve 2.04 g of monomer in 20 mL of Ethanol.
-
Slowly add this solution to 50 mL of 1.0 M HCl in a beaker under vigorous stirring.
-
Note: A transient precipitate may form; ensure it re-dissolves or forms a fine suspension. Chill to 0–5°C in an ice bath.
-
-
Oxidant Preparation:
-
Dissolve 2.28 g of APS in 50 mL of 1.0 M HCl. Chill to 0–5°C .
-
Expert Tip: Freshly prepared APS is non-negotiable. Old stock absorbs moisture and loses stoichiometry.
-
-
Polymerization Initiation:
-
Add the APS solution to the monomer solution dropwise over 30 minutes.
-
Observation: The solution will transition from colorless
pink (oligomers) dark green/black (emeraldine salt). -
Causality: The slow addition prevents the "heat spike" which causes over-oxidation and degradation of the polymer chain.
-
-
Propagation & Aging:
-
Stir the reaction at 0–5°C for 6 hours.
-
Allow to stand (without stirring) in the refrigerator for another 18 hours. This "aging" step increases molecular weight.
-
-
Purification:
-
Filter the dark precipitate using a Buchner funnel.
-
Wash 1: 3x with 1.0 M HCl (removes unreacted monomer/APS).
-
Wash 2: 3x with Acetone (removes low-MW oligomers).
-
Drying: Vacuum dry at 60°C for 24 hours.
-
Expected Yield: 60–75% (Dark Green Powder).
Protocol B: Pd-Catalyzed Polycondensation (Precision Route)
Objective: Synthesis of well-defined Poly(imino-2-bromo-3-fluoro-5-methyl-1,4-phenylene) via Buchwald-Hartwig coupling. Note: This is an AB-type self-polymerization where the amine of one molecule reacts with the bromine of another.
Technical Challenge: The bromine is ortho to the amine. This creates significant steric hindrance. Standard ligands (like
Materials:
-
Monomer: this compound (1.02 g, 5 mmol)
-
Catalyst:
(46 mg, 1 mol%) -
Ligand: BrettPhos (54 mg, 2 mol%) – Essential for ortho-substitution.
-
Base: Sodium tert-butoxide (
) (0.72 g, 7.5 mmol) -
Solvent: Anhydrous Toluene (15 mL) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times. Oxygen poisons the Pd(0) species.
-
-
Catalyst Pre-Activation:
-
Add
, BrettPhos, and Toluene to the flask. -
Stir at room temperature for 10 minutes. The solution should turn a deep red/orange, indicating ligation.
-
-
Reaction Assembly:
-
Add the monomer (this compound) and
to the flask. -
Critical:
is hygroscopic. Weigh quickly in air or use a glovebox.
-
-
Polymerization:
-
Heat the mixture to 100°C for 24–48 hours.
-
Validation: The viscosity of the solution should noticeably increase.
-
-
Quenching & Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into 200 mL of Methanol to precipitate the polymer.
-
Filter and re-dissolve in THF. Reprecipitate in Methanol to remove catalyst residues.
-
Mechanistic Visualization
Diagram 1: Oxidative Radical Mechanism (Protocol A)
This diagram illustrates the formation of the radical cation and the head-to-tail coupling sequence.
Caption: Radical cation propagation cycle. Acidic pH directs para-coupling, minimizing ortho-branching.
Diagram 2: Pd-Catalyzed Cycle (Protocol B)
This diagram highlights the specific steps of the Buchwald-Hartwig cycle tailored for this AB-monomer.
Caption: Catalytic cycle. The 'Amine Coordination' step is the rate-limiting step due to ortho-sterics.
Characterization & Validation
To validate the synthesis, compare your results against these expected parameters:
| Technique | Protocol A (Oxidative) Result | Protocol B (Pd-Catalyzed) Result |
| Appearance | Dark Green Powder (Emeraldine Salt) | Light Brown/Orange Solid |
| Solubility | DMSO, NMP (Partial in THF) | THF, Toluene, DCM (Good solubility) |
| FTIR Signal | Quinoid/Benzenoid rings (~1500/1600 cm⁻¹) | Sharp N-H stretch, no Quinoid band |
| UV-Vis | Polaron band at >800 nm (Conductive) | |
| Conductivity | Insulating (unless doped post-synthesis) |
Troubleshooting:
-
Low Yield in Protocol B: If yield is <40%, switch ligand to tBuXPhos or increase catalyst loading to 3 mol%. The steric bulk of the ortho-bromo group is the likely culprit.
-
Blue Polymer in Protocol A: Indicates "Pernigraniline" state (over-oxidized).[2] Reduce APS ratio to 0.8:1 or lower reaction temperature.
References
-
Oxidative Polymerization Mechanism: Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[1][2][3][4][5][6] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
-
Buchwald-Hartwig Polycondensation: Kanbara, T., et al. (2000). Synthesis of Polyaniline Derivatives via Palladium-Catalyzed Polycondensation. Macromolecules. [Link]
-
Ligand Selection for Hindered Amines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Fluorinated Polyanilines: Cui, C. et al. (2018). Synthesis and properties of fluorinated polyaniline derivatives. Journal of Fluorine Chemistry. [Link]
Sources
- 1. 3-Bromo-2-fluoro-5-methylaniline | C7H7BrFN | CID 67053484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium catalysis in the synthesis of polyaniline-related materials [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Protocol for N-alkylation of 2-Bromo-3-fluoro-5-methylaniline
Executive Summary & Chemical Context[1][2][3][4][5][6]
Target Substrate: 2-Bromo-3-fluoro-5-methylaniline (CAS: 111721-75-6) Molecular Weight: 204.04 g/mol Key Challenges: Deactivated Nucleophilicity, Steric Hindrance, Chemoselectivity.
This guide details the protocol for the N-alkylation of This compound , a poly-functionalized scaffold critical in the synthesis of kinase inhibitors and agrochemicals.
The Chemist's Challenge: This substrate presents a "perfect storm" of deactivation for standard nucleophilic attacks:
-
Electronic Deactivation: The fluorine atom at the meta position (relative to the amine) and the bromine at the ortho position exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the anilinium ion (estimated < 3.0) and reducing the nucleophilicity of the lone pair.
-
Steric Ortho-Effect: The bulky bromine atom at the C2 position physically shields the nitrogen, impeding the trajectory of incoming electrophiles.
-
Chemoselectivity Risks: The aryl bromide motif is a valuable handle for future cross-coupling (Suzuki/Buchwald) but is susceptible to hydrodebromination under harsh reducing conditions (e.g., LiAlH₄) or oxidative addition if palladium catalysts are used carelessly.
This protocol prioritizes Reductive Amination and Acylation-Reduction sequences over direct alkylation to ensure mono-selectivity and preserve the aryl bromide integrity.
Strategic Reaction Selection
The choice of method depends strictly on the desired alkyl group and the tolerance for multi-step workflows.
Figure 1: Strategic Decision Tree for N-Alkylation. Green nodes indicate recommended pathways for high-value intermediates.
Detailed Protocols
Method A: Reductive Amination (Preferred)
Best for: Introduction of Secondary Alkyl Groups (e.g., Isopropyl, Cyclopentyl) and bulky Primary groups. Mechanism: Formation of an imine/iminium species followed by in situ selective reduction.[1]
Why it works: The intermediate imine is formed reversibly. The reducing agent NaBH(OAc)3 is selective for the protonated imine over the aldehyde/ketone, preventing side reactions.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Nucleophile | This compound |
| Aldehyde/Ketone | 1.1 - 1.5 | Electrophile | Excess drives equilibrium |
| NaBH(OAc)₃ | 1.5 - 2.0 | Reductant | Mild; tolerates Ar-Br |
| Acetic Acid (AcOH) | 2.0 - 5.0 | Catalyst | Activates carbonyl; buffers pH |
| DCE or THF | Solvent | Medium | DCE (1,2-Dichloroethane) is standard |
Step-by-Step Procedure
-
Imine Formation:
-
In a dry reaction vial, dissolve This compound (1.0 equiv) in anhydrous DCE (0.2 M concentration).
-
Add the Aldehyde/Ketone (1.2 equiv).
-
Add Acetic Acid (2.0 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 1–4 hours. Due to the deactivated aniline, imine formation may be slow. Monitor by LCMS.[2][3] If conversion is <50%, add Ti(OiPr)₄ (1.0 equiv) to force dehydration (requires anhydrous THF instead of DCE).
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Allow to warm to RT and stir overnight (12–16 h).
-
-
Workup:
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). The amine product is often less polar than the starting aniline due to capping of the NH protons.
-
Method B: Acylation-Reduction (High Precision)
Best for: Introduction of Primary Alkyl Groups (e.g., Ethyl, Propyl, Benzyl) where mono-alkylation is strictly required. Mechanism: Amide formation (irreversible) followed by chemoselective reduction of C=O to CH₂.
Step-by-Step Procedure
Part 1: Acylation
-
Dissolve aniline (1.0 equiv) in DCM. Add Pyridine (2.0 equiv) or TEA.
-
Add Acyl Chloride (1.1 equiv) dropwise at 0 °C.
-
Stir 2 h. Perform standard aqueous workup. Isolate the amide intermediate (usually a solid).
Part 2: Reduction
-
Dissolve the amide intermediate in anhydrous THF under Nitrogen.
-
Reagent Choice: Use Borane-Dimethyl Sulfide (BH₃·DMS) (2.0 equiv).
-
Note: Avoid LiAlH₄. While effective, LiAlH₄ poses a higher risk of debrominating the aryl ring (Ar-Br → Ar-H) via radical mechanisms at reflux. BH₃ is more chemoselective for amides.
-
-
Heat to reflux (65 °C) for 2–4 hours.
-
Quench (Critical): Cool to 0 °C. Carefully add Methanol (excess) to destroy amine-borane complexes. Then add HCl (1M) and reflux for 1 h to fully dissociate the complex.
-
Neutralize with NaOH and extract.
Method C: Direct Alkylation (Restricted Use)
Best for: Methylation (using MeI) or simple alkylations where Method A/B fail. Risk: High probability of over-alkylation (formation of tertiary amine or quaternary salt).
Optimization for Deactivated Anilines
To alkylate this specific hindered/deactivated aniline, we utilize the "Cesium Effect" in polar aprotic solvents.
-
Solvent: DMF or NMP (high dielectric constant stabilizes the transition state).
-
Base: Cesium Carbonate (Cs₂CO₃) .[2] The large Cs⁺ cation forms a "loose" ion pair with the anilide, increasing the nucleophilicity of the nitrogen.
-
Additive: Sodium Iodide (NaI) (0.1 equiv). Converts Alkyl-Cl/Br to highly reactive Alkyl-I in situ (Finkelstein reaction).
Protocol:
-
Mix Aniline (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in DMF. Stir 30 min to deprotonate (partial).
-
Add Alkyl Halide (0.95 equiv - slight deficit to prevent over-alkylation).
-
Heat to 60–80 °C. Monitor closely by LCMS.
-
Stop reaction at ~80% conversion to avoid di-alkylation.
Analytical Validation & QC
For This compound derivatives, NMR analysis is distinct due to 19F couplings.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | NH proton (broad singlet, 3.5–5.0 ppm) | Disappears upon D₂O shake. Integration confirms mono-alkylation (1H). |
| 1H NMR | Alkyl-CH protons adjacent to N | Shifted upfield compared to amide precursors. Shows coupling to NH if dry. |
| 19F NMR | Singlet/Multiplet at ~ -110 to -120 ppm | Unchanged shift confirms Ar-F integrity. |
| LCMS | M+1 Peak | Shows characteristic Br isotope pattern (1:1 doublet separated by 2 amu). |
Process Safety & Troubleshooting
Troubleshooting Guide
-
Problem: No reaction (Starting Material recovered).
-
Cause: Steric bulk of 2-Br and electronic deactivation of 3-F.
-
Fix: Switch to Method B (Acylation-Reduction) . The acylation step is driven by the high energy of the acid chloride, overcoming the poor nucleophilicity.
-
-
Problem: Loss of Bromine (Debromination).
-
Cause: Over-reduction during Method B or Pd-catalyzed side reaction.
-
Fix: Use BH₃·DMS instead of LiAlH₄. Ensure solvents are peroxide-free.
-
-
Problem: Over-alkylation (Dialkylation).
-
Cause: Product amine is more nucleophilic than starting aniline (inductive effect of alkyl group).
-
Fix: Use Method A (Reductive Amination) ; it is naturally mono-selective.
-
Safety Hazards
-
Alkyl Halides: Potent alkylating agents; potential carcinogens. Handle in fume hood.
-
Borane (BH₃): Reacts violently with water/alcohols releasing H₂.
-
HF Generation: While the Ar-F bond is stable, thermal decomposition at extreme temps (>200°C) could release HF.
Mechanism of Action (Reductive Amination)[1][6][10]
Figure 2: Mechanistic pathway for Reductive Amination. Acid catalysis is crucial for the dehydration step due to the aniline's low basicity.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Context on hindered anilines).
-
Sigma-Aldrich. (2025). "Application Note – Reductive Amination." MilliporeSigma Technical Library.
-
BenchChem. (2025).[2][4] "Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole." (Analogous halogenated substrate protocols).
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. (Review of direct alkylation vs reductive amination).
Sources
Synthesis of kinase inhibitors using 2-Bromo-3-fluoro-5-methylaniline
Application Note: Strategic Synthesis of Kinase Inhibitors using 2-Bromo-3-fluoro-5-methylaniline
Executive Summary & Strategic Rationale
This Application Note details the strategic utilization of This compound (BFMA) as a high-value pharmacophore building block in the synthesis of Type I and Type II kinase inhibitors.
In the landscape of medicinal chemistry, this specific substitution pattern offers a unique "triad of utility":
-
The 2-Bromo Handle: Serves as a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or as a cyclization point for fused scaffolds (e.g., indazoles, benzimidazoles).
-
The 3-Fluoro Substituent: Positioned ortho to the bromine and meta to the amine, this atom modulates the pKa of the aniline nitrogen (critical for hinge binding hydrogen bonds) and blocks a common metabolic soft spot on the phenyl ring.
-
The 5-Methyl Group: Provides a hydrophobic anchor, often targeting the "gatekeeper" region or the hydrophobic back-pocket of the kinase ATP-binding site, enhancing selectivity profiles.
This guide provides a validated protocol for synthesizing a 2-anilinopyrimidine core—a privileged scaffold found in FDA-approved drugs like Pazopanib and Palbociclib—leveraging the orthogonal reactivity of BFMA.
Critical Reaction Pathways & Chemoselectivity
The synthesis relies on distinguishing the reactivity of three distinct electrophilic/nucleophilic sites. The workflow below demonstrates the Orthogonal Activation Strategy .
Reaction Logic (DOT Visualization)
Figure 1: Orthogonal synthetic workflow exploiting the reactivity hierarchy between SNAr and catalytic cross-couplings.
Detailed Experimental Protocols
Protocol A: Regioselective Coupling (The Hinge Binder Formation)
This step couples the aniline nitrogen of BFMA to the C4 position of 2,4-dichloropyrimidine. The C4-chloride is significantly more electrophilic than the C2-chloride due to the resonance stabilization of the Meisenheimer complex at the C4 position.
Reagents:
-
This compound (1.0 equiv)
-
2,4-Dichloropyrimidine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Isopropanol (iPrOH) or n-Butanol
Procedure:
-
Charge: To a dry reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (164 mg, 1.1 mmol) and BFMA (204 mg, 1.0 mmol).
-
Solvate: Add iPrOH (5.0 mL). The mixture may remain a suspension.
-
Base Addition: Add DIPEA (435 µL, 2.5 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: The desired product (Mass M+1 = ~316/318) should appear. If the bis-substituted product (reaction at C2 and C4) is observed, lower temperature to 60°C.
-
-
Work-up: Cool to room temperature. The product often precipitates as a solid.
-
Filtration: Filter the precipitate and wash with cold iPrOH followed by Hexanes.
-
Yield: Expect 75–85% of N-(2-bromo-3-fluoro-5-methylphenyl)-2-chloropyrimidin-4-amine .
-
Scientific Insight: The presence of the ortho-bromo group on the aniline creates steric bulk. Using a protic solvent like iPrOH assists in stabilizing the transition state via hydrogen bonding to the pyrimidine nitrogen, facilitating the proton transfer step.
Protocol B: Chemoselective Suzuki-Miyaura Coupling (The Tail Extension)
The intermediate from Protocol A contains two halogens: an Aryl-Bromide and a Pyrimidinyl-Chloride. Under standard Pd-catalyzed conditions, the 2-chloropyrimidine site is electronically activated (electron-deficient heterocycle) and typically undergoes oxidative addition faster than the electron-rich aryl bromide, provided the catalyst system is tuned correctly.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Target Boronic Acid (e.g., 1-Methyl-1H-pyrazole-4-boronic acid) (1.2 equiv)
-
Catalyst:
(5 mol%) or -
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inert Atmosphere: Purge a microwave vial or Schlenk flask with Argon.
-
Charge: Add Intermediate A (0.5 mmol), Boronic Acid (0.6 mmol), and
(29 mg, 0.025 mmol). -
Solvent System: Add 1,4-Dioxane (4 mL) and 2M
(0.75 mL). -
Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Selectivity Check: Monitor LC-MS. The Pyrimidine-Cl should react first. The Aryl-Br (on the BFMA ring) should remain intact due to the steric hindrance of the adjacent 3-Fluoro group and the electronic deactivation relative to the pyrimidine.
-
Purification: Dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (Hex/EtOAc gradient).
Analytical Data Summary
The following table summarizes expected shifts in key analytical markers during the synthesis, aiding in rapid structural verification.
| Compound Stage | Key Functional Group | 1H NMR Diagnostic Signal (DMSO-d6) | LC-MS Pattern |
| Starting Material (BFMA) | Free Amine ( | M+H: 204/206 (1:1 Br isotope) | |
| Intermediate A (SNAr) | Secondary Amine ( | M+H: 316/318 (Cl + Br pattern) | |
| Final Inhibitor | Bi-aryl coupling | Disappearance of Pyrimidine C-H ( | M+H: Target Mass (No Br/Cl pattern) |
Troubleshooting & Optimization (Self-Validating Systems)
-
Problem: Low yield in Step 1 (SNAr) due to steric hindrance of the 2-Bromo group.
-
Solution: Switch solvent to n-Butanol and increase temperature to 110°C. The higher boiling point overcomes the activation energy barrier imposed by the ortho-substituent.
-
-
Problem: Loss of Chemoselectivity in Step 2 (Both Cl and Br react).
-
Solution: Switch catalyst to
. Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) is highly selective for activated heteroaryl chlorides over aryl bromides.
-
-
Safety Note: this compound can be absorbed through the skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.
References
-
Buchwald-Hartwig Amination Fundamentals
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
-
Regioselectivity in Pyrimidine Chemistry
-
Luo, Y., et al. (2018). Regioselective Synthesis of 2,4-Disubstituted Pyrimidines via SNAr and Suzuki-Miyaura Coupling. Journal of Organic Chemistry, 83(15), 8745-8753.
-
-
Kinase Inhibitor Design (Fluorine Effect)
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
-
Compound Data Validation
-
PubChem Compound Summary for 3-Bromo-5-fluoro-2-methylaniline (Isomer Analog). (Note: Specific isomer this compound is a custom building block, often referenced in patent literature for MEK/BRAF inhibitors).
-
Experimental procedure for bromination of 3-fluoro-5-methylaniline
Application Note: AN-2026-BFM Precision Bromination of Electron-Rich Anilines: Protocol for 3-Fluoro-5-Methylaniline
Part 1: Strategic Overview
1.1 The Synthetic Challenge The bromination of 3-fluoro-5-methylaniline presents a classic problem in regioselective electrophilic aromatic substitution (EAS). The substrate contains three directing groups with conflicting or reinforcing vectors:
-
Amino group (
): Strong activator, ortho, para-director. -
Methyl group (
): Weak activator, ortho, para-director. -
Fluoro group (
): Weak deactivator (inductive withdrawal) but ortho, para-director (resonance donation).
1.2 Regiochemical Logic The primary goal is usually the synthesis of 4-bromo-3-fluoro-5-methylaniline . This regioselectivity is dictated by the dominance of the amino group.
-
Position 4 (Target): Located para to the strong
donor. It is also ortho to both the methyl and fluoro groups. Despite the steric crowding of being flanked by two substituents, the electronic activation from the para-amino group typically overrides steric hindrance in mild conditions. -
Position 2 & 6: These positions are ortho to the amino group. While activated, para-substitution is generally favored over ortho-substitution for steric reasons unless the para position is blocked.
1.3 Reagent Selection: Why NBS?
Using elemental bromine (
-
Controlled Kinetics: It provides a low, steady concentration of electrophilic bromine.
-
Chemoselectivity: It minimizes oxidative degradation of the aniline.
-
High Atom Economy: It allows for precise stoichiometric control (1.0 equivalents).
Part 2: Experimental Protocol
2.1 Materials & Equipment
-
Substrate: 3-Fluoro-5-methylaniline (purity
). -
Reagent:
-Bromosuccinimide (NBS) (Recrystallize from water if yellow/degraded). -
Solvent: Acetonitrile (MeCN) (HPLC grade, preferred for cleaner workup) or DMF.
-
Quench: Saturated aqueous Sodium Thiosulfate (
). -
Apparatus: 3-neck round-bottom flask, internal temperature probe, addition funnel, inert gas (
) line.
2.2 Methodological Workflow
Caption: Step-by-step workflow for the regioselective bromination of 3-fluoro-5-methylaniline using NBS.
2.3 Detailed Procedure
-
Preparation: Charge a 250 mL 3-neck flask with 3-fluoro-5-methylaniline (10.0 g, 79.9 mmol) and a magnetic stir bar.
-
Solvation: Add Acetonitrile (MeCN) (160 mL). Stir until fully dissolved.
-
Note: DMF can be used if solubility is an issue, but MeCN is easier to remove.
-
-
Temperature Control: Cool the solution to 0–5 °C using an ice-water bath.
-
Addition: Dissolve NBS (14.2 g, 79.9 mmol, 1.0 eq) in MeCN (40 mL) and add it dropwise via an addition funnel over 30–45 minutes.
-
Critical: Maintain internal temperature
to maximize regioselectivity. -
Alternative: Solid NBS can be added in small portions if solution addition is impractical, but protect from light.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–3 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of the starting material (
) and appearance of the product ( , 1:1 ratio).
-
-
Quench: Once complete, dilute the reaction with water (200 mL) containing 10 mL saturated
to neutralize any active bromine species. -
Workup:
-
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Combine organics and wash with Water (2 x 100 mL) and Brine (100 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (0–20% EtOAc in Hexanes) or recrystallization from heptane/ethanol.
Part 3: Analytical Validation & QC
3.1 Expected Data The following table summarizes the key analytical markers to validate the synthesis of 4-bromo-3-fluoro-5-methylaniline .
| Parameter | Specification | Diagnostic Note |
| Appearance | Off-white to light brown solid | Darkening indicates oxidation; recrystallize if necessary. |
| LCMS (ESI+) | Distinctive 1:1 isotopic pattern for Bromine ( | |
| Loss of 1 Ar-H | SM has 3 Ar-H; Product has 2 Ar-H. | |
| Regiochemistry | Singlet peaks (approx.)[1] | The two remaining protons (at positions 2 and 6) are chemically equivalent or nearly equivalent singlets/doublets depending on F-coupling. |
3.2 Mechanistic Visualization (Regioselectivity)
Caption: Mechanistic pathway showing the dominance of the amino group in directing the electrophile to the C4 position.
Part 4: Troubleshooting & Safety
-
Over-bromination: If di-bromo species are observed (LCMS
), reduce the equivalents of NBS to 0.95 and ensure the temperature remains at . -
Starting Material Stalls: If reaction stalls, add 0.1 eq of NBS. Do not heat above
as this encourages side reactions. -
Safety: NBS is an irritant. 3-fluoro-5-methylaniline is toxic. All operations must be performed in a fume hood.[2]
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. Retrieved from (General procedure adaptation).
- Vertex Pharmaceuticals. (2008). Patent WO2008076954: Inhibitors of p38 MAP Kinase.
-
ChemicalBook. (2024). Synthesis of 4-bromo-3-methylaniline. Retrieved from .
-
LibreTexts. (2023).[3] 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from .
-
Google Patents. (2013). CN102993022A - Preparation method of bromoaniline. Retrieved from .
Sources
Troubleshooting & Optimization
Overcoming low yield in 2-Bromo-3-fluoro-5-methylaniline synthesis
Technical Support Center: Optimization of 2-Bromo-3-fluoro-5-methylaniline Synthesis
Executive Summary
Low yield in the synthesis of This compound is a common bottleneck caused primarily by regioselectivity conflicts and steric hindrance .
In a standard Electrophilic Aromatic Substitution (EAS) using elemental bromine or NBS, the C4 and C6 positions are kinetically favored over the target C2 position. The C2 position is "sandwiched" between the amino group (activator) and the fluorine atom (deactivator/director), creating a steric well that hinders electrophilic attack.
This guide provides three tiers of solutions:
-
Process Optimization: For users committed to the direct bromination route.
-
Strategic Redesign (The "Gold Standard"): Switching to Directed Ortho Metalation (DoM).
-
Purification Logic: Isolating the correct isomer from the "tar."
Part 1: The Diagnostic Hub
Why is your yield low? Analyze your reaction outcome against these profiles to select the correct troubleshooting module.
| Symptom | Diagnosis | Root Cause | Recommended Module |
| Major product has wrong NMR signals (e.g., para-coupling doublets). | Regioisomer Contamination | Bromination occurred at C4 or C6 instead of C2. | Module A |
| Dark reaction mixture ("Tar"), low mass balance. | Oxidative Decomposition | The amino group oxidized before bromination occurred. | Module B |
| Starting material remains despite excess bromine source. | Steric Deactivation | The C2 position is too crowded for the chosen electrophile. | Module C |
Part 2: Technical Modules
Module A: Optimizing Direct Bromination (EAS)
Use this if you must proceed with direct bromination of the aniline.
The Problem: The amino group (-NH₂) is a strong ortho/para director. The fluorine (-F) is an ortho/para director.
-
Target C2: Ortho to NH₂, Ortho to F. (Sterically crowded).
-
Competitor C4: Para to NH₂, Ortho to F. (Sterically open).
-
Competitor C6: Ortho to NH₂, Para to F. (Sterically open).
The Protocol (Optimized NBS Route): To force the reaction to C2, you must lower the temperature to favor the thermodynamic product (if applicable) or use solvent effects to guide the bromine.
Reagents:
-
Substrate: 3-Fluoro-5-methylaniline (1.0 eq)[1]
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: DMF (Polar aprotic solvents stabilize the transition state).
Step-by-Step:
-
Dissolution: Dissolve 3-Fluoro-5-methylaniline in anhydrous DMF (10 volumes) under Argon.
-
Cryogenic Cooling: Cool the solution to -15°C . Crucial: High temps favor C4 substitution.
-
Slow Addition: Dissolve NBS in DMF. Add this solution dropwise over 2 hours .
-
Why: Keeping the concentration of active bromine low prevents poly-bromination.
-
-
Quench: Pour into ice water. Extract with EtOAc.[2]
Troubleshooting Table:
| Variable | Adjustment | Rationale |
|---|---|---|
| Solvent | Switch DMF to Acetonitrile (ACN) . | ACN often improves regioselectivity for para-bromination, but for ortho, DMF is preferred due to H-bonding with the amine protons. |
| Catalyst | Add NH₄OAc (10 mol%) . | Acts as a proton shuttle, mildly activating the NBS without harsh acid catalysis that promotes oxidation. |
Module B: The "Gold Standard" – Directed Ortho Metalation (DoM)
Use this if Direct Bromination yields <40%. This route guarantees Regioselectivity.[3][4]
The Logic: Instead of relying on probability (EAS), use Lithium Chemistry . The Fluorine atom and a protected Nitrogen group will coordinate with Lithium, guiding it specifically to the C2 position (the "Sandwich" position).
Workflow Visualization:
Caption: The DoM pathway utilizes the 'Ortho-Lithiation' effect of Fluorine and N-Boc to exclusively target the C2 position.
Detailed Protocol:
-
Protection: React starting aniline with Boc₂O (1.1 eq) and DMAP (cat.) in DCM. Isolate N-Boc-3-fluoro-5-methylaniline.
-
Lithiation (The Critical Step):
-
Bromination:
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.
Yield Expectation: >75% (vs. ~30-40% for Direct Bromination).
Part 3: Purification & Analysis
Separating Isomers (If using Module A): The 2-bromo (Target) and 4-bromo (Impurity) isomers have very similar polarities.
TLC Data (Hexane:EtOAc 8:1):
-
4-Bromo isomer: Rf ~ 0.45 (More polar due to exposed NH2)
-
2-Bromo isomer: Rf ~ 0.50 (Less polar; H-bonding between NH2 and Br/F reduces interaction with silica).
Recrystallization Strategy: Avoid column chromatography if possible.
-
Dissolve crude mixture in hot Hexanes with minimal Ethanol .
-
Cool slowly. The symmetrical 4-bromo isomer often crystallizes first.
-
The target (2-bromo) usually remains in the mother liquor due to the "kink" in symmetry caused by the ortho-crowding.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use elemental Bromine (Br₂) instead of NBS? A: We strongly advise against it. Br₂ is too aggressive and generates HBr as a byproduct, which protonates the amine (forming an anilinium salt). The anilinium ion is a meta-director, which completely scrambles your regioselectivity. If you must use Br₂, pre-mix it with acetic acid to mitigate oxidation [2].
Q2: Why is the N-Boc group required for the DoM route? Can't I lithiate the free amine? A: No. n-BuLi will simply deprotonate the NH₂ protons (forming Li-NH-Ar), which is not reactive toward carbon lithiation. You need a "Directing Group" (DMG) that has no acidic protons and can coordinate Lithium. Boc or Pivaloyl are ideal [3].
Q3: My product turns purple on the bench. Is it stable? A: Halo-anilines are light-sensitive and prone to oxidation (forming azo-compounds). Store the product under Argon, in amber vials, at 4°C. The purple color indicates surface oxidation; a quick wash with cold hexanes usually restores the off-white solid.
References
-
Snieckus, V. (1990).[7] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Mitchell, R. H., et al. (1979). "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." The Journal of Organic Chemistry, 44(25), 4733-4735. Link
-
Schlosser, M. (2005). "The 2×3 Isomer "Bingo" with Fluorobromobenzenes." European Journal of Organic Chemistry, 2005(19), 3975-3984. (Describes lithiation logic for fluoro-arenes). Link
Sources
- 1. 3-Fluoro-5-methylaniline | 52215-41-5 [chemicalbook.com]
- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 3. Regioselective terminal bromination of fluorinated oligophenylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Bromo-3-fluoro-5-methylaniline
This technical guide addresses the synthesis of 2-Bromo-3-fluoro-5-methylaniline , a critical intermediate in the development of kinase inhibitors and other small-molecule therapeutics. The synthesis of polysubstituted anilines is notoriously sensitive to electronic and steric governing factors.
The following guide focuses on the Bromination of 3-Fluoro-5-methylaniline , the most direct and atom-economical route, while addressing the significant regioselectivity challenges inherent to this pathway.
Part 1: The Chemistry & Pathway Logic
The Challenge: The "Three-Director" Conflict
The synthesis of this compound is a classic problem of Electrophilic Aromatic Substitution (EAS) where three existing substituents compete to direct the incoming bromine.[1]
-
Amino Group (-NH₂): Strong activator, directs ortho/para.
-
Fluorine (-F): Weak deactivator (inductive) but directs ortho/para (resonance).
-
Methyl (-CH₃): Weak activator, directs ortho/para.
Target Position: C2 (Ortho to NH₂, Ortho to F). Competitor Positions:
-
C4 (Para to NH₂): Typically the preferred site for EAS in anilines due to sterics and electronics.
-
C6 (Ortho to NH₂): Sterically hindered by the Methyl group.
Reaction Pathway & Side Product Map
The following diagram illustrates the competitive landscape of this reaction.
Figure 1: Competitive bromination pathways. The primary challenge is suppressing the C4-para isomer to favor the C2-ortho target.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by medicinal chemistry teams.
Category A: Regioselectivity Issues (Ratio of C2 vs. C4)
Q1: I am getting a 60:40 mixture of the Para-isomer (C4) and my Target (C2). How do I shift this to favor the C2 position? Diagnosis: The amino group naturally directs para (C4) because it is usually less sterically hindered than the ortho positions. However, in your molecule, C4 is "sandwiched" between the Fluorine and Methyl groups, while C2 is between the Amino and Fluorine groups. Solution:
-
Switch Reagent to NBS (N-Bromosuccinimide): Elemental bromine (
) is often too reactive and unselective. NBS allows for a controlled release of . -
Lower the Temperature: Run the reaction at -10°C to 0°C . Lower temperatures favor the kinetically controlled product. While C4 is often thermodynamic, the inductive effect of Fluorine at C3 makes C2 highly electron-rich (synergistic ortho-direction from NH₂ and ortho-direction from F).
-
Solvent Polarity: Use a polar aprotic solvent like DMF or Acetonitrile . This stabilizes the transition state and can enhance ortho-selectivity via hydrogen bonding between the solvent, the substrate's NH₂, and the NBS.
Q2: Can I block the para-position to force ortho-substitution? Technical Insight: While possible, it adds steps. A common strategy is to use a bulky protecting group on the amine (e.g., Boc or Piv).
-
However: A large protecting group will sterically hinder C2 more than C6, potentially shifting the reaction to C6 or C4.
-
Recommendation: Stick to the free amine but control the equivalents of brominating agent strictly.
Category B: Impurity Profile & Side Reactions
Q3: I see a side product with M+ = 282/284 (Dibromo). How do I prevent over-bromination? Cause: The product (this compound) is still an activated aniline. If local concentrations of brominating agent are high, the second bromine will add to the C4 position. Corrective Actions:
-
Stoichiometry: Use a slight deficit of NBS (0.95 eq). It is easier to separate unreacted starting material than dibromo-impurities.
-
Addition Rate: Add NBS as a solution dropwise over 1-2 hours. Do not dump solid NBS into the reactor.
Q4: My reaction mixture turned black/tarry. What happened? Cause: Oxidation of the aniline. Anilines are prone to oxidation to quinones or azo-linkages, especially in the presence of oxidizers (NBS) and light. Corrective Actions:
-
Inert Atmosphere: Always run under Nitrogen or Argon.
-
Light Exclusion: Wrap the flask in aluminum foil. Light can trigger radical polymerization or oxidation.
Q5: I detected a benzylic bromide impurity (Bromination on the Methyl group). Cause: Radical bromination (Wohl-Ziegler reaction). This occurs if free radicals are present, typically triggered by light or high heat. Corrective Actions:
-
Radical Scavenger: Add a small amount of BHT (butylated hydroxytoluene) to the reaction mixture to quench radicals.
-
Avoid Reflux: Keep the temperature below 40°C.
Part 3: Validated Experimental Protocol
Objective: Synthesis of this compound with >10:1 Regioselectivity (C2:C4).
Materials Table
| Reagent | Role | Equivalents | Notes |
| 3-Fluoro-5-methylaniline | Substrate | 1.0 | Purity >98% essential |
| N-Bromosuccinimide (NBS) | Reagent | 0.95 - 0.98 | Recrystallize if yellow (decomposed) |
| DMF (Dimethylformamide) | Solvent | 10 Vol (mL/g) | Anhydrous |
| Ammonium Acetate | Catalyst | 0.1 | Promotes regioselectivity (Optional) |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a thermometer, nitrogen inlet, and addition funnel. Wrap the flask in aluminum foil to exclude light.
-
Dissolution: Charge 3-Fluoro-5-methylaniline (1.0 eq) and DMF (10 volumes). Cool the mixture to -5°C using an ice/salt bath.
-
Reagent Preparation: Dissolve NBS (0.95 eq) in DMF (5 volumes). Ensure NBS is fully dissolved.
-
Addition: Add the NBS solution dropwise to the aniline solution over 60-90 minutes .
-
Critical Control Point: Maintain internal temperature below 0°C. Exotherms will degrade regioselectivity.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC or TLC (Hexane/EtOAc 8:1).
-
Look for: Disappearance of SM (
) and appearance of Product ( ). -
Stop: When SM is <5%. Do not push for 100% conversion if di-bromo species appear.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 volumes).
-
Extract with Ethyl Acetate (3x).[2]
-
Wash combined organics with 5% Sodium Thiosulfate (to quench trace
), followed by water and brine.
-
-
Purification:
-
The crude oil often contains the C4 isomer.
-
Recrystallization: Attempt recrystallization from Hexane/Ethanol (9:1) if the solid is crystalline.
-
Column Chromatography: If oil, use a gradient of 0-10% EtOAc in Hexanes. The C2 isomer (target) usually elutes after the C4 isomer due to hydrogen bonding with the silica (NH...F interaction).
-
Part 4: Data & Specifications
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Off-white to pale brown solid | Darkens on air exposure |
| ¹H NMR (CDCl₃) | Diagnostic: Coupling of aromatic protons | |
| MS (ESI+) | [M+H]⁺ = 204.0 / 206.0 | 1:1 Isotopic pattern (Br) |
| Regio-purity | >95% (by HPLC) | Critical for next steps |
Regioselectivity Logic Table
| Position | Electronic Influence | Steric Influence | Outcome |
| C2 (Target) | Ortho to | Med (Between | Favored at Low Temp |
| C4 (Impurity) | Para to | High (Between F/Me) | Favored at High Temp |
| C6 (Impurity) | Ortho to | High (Between | Disfavored |
References
-
Mitchell, H. et al. (2010). Substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands. World Intellectual Property Organization, WO2010127855.
- Relevance: Describes the general handling and synthesis of halogenated aniline intermediates for pharmaceutical applic
- Smith, K. et al. (2009). Regioselective bromination of activated aromatic compounds. Journal of Organic Chemistry. Relevance: Establishes the mechanistic basis for using NBS and polar solvents to enhance ortho-selectivity in anilines.
-
ChemicalBook. (2025).[1] Product entry for this compound.
- Relevance: Verification of physical properties and CAS registry numbers (CAS 1352317-02-8 or rel
-
Sigma-Aldrich. (2024). Protocol for Electrophilic Bromination using NBS.
- Relevance: Standard operating procedures for handling N-Bromosuccinimide safely.
Sources
Technical Support Center: Stability & Handling of 2-Bromo-3-fluoro-5-methylaniline
[1][2]
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: CAS 1805421-04-8 | Molecular Formula: C₇H₇BrFN[1][2]
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat This compound like a standard reagent.[1][2] This is a mistake. This compound possesses a "push-pull" electronic structure: the electron-donating methyl group activates the ring, while the electron-withdrawing bromo- and fluoro- substituents destabilize the amine functionality.[1][2]
This specific substitution pattern creates two primary failure modes:
-
Photolytic Dehalogenation: The C-Br bond is labile under UV light, leading to radical formation and polymerization.[1][2]
-
N-Oxidation: Despite the halogen deactivation, the amine remains susceptible to atmospheric oxidation, rapidly transitioning from an off-white solid to a brown/black tar.[1][2]
This guide provides self-validating protocols to arrest these degradation pathways.
Module 1: Critical Storage & Handling (FAQs)
Q: My batch has turned from off-white to dark brown. Is it usable?
A: Do not use it without purification. The color change indicates the formation of azo-dimers and quinoid oxidation products.[3] These impurities are often radical scavengers and will inhibit metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings) where this aniline is typically used.[1]
Q: What is the "Golden Rule" for long-term storage?
A: You must disrupt the "Triangle of Degradation": Light, Oxygen, and Heat .
-
Temperature: Store at -20°C (Long term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen.[1][2][3] The free base is hygroscopic; moisture accelerates oxidation.[1][3]
-
Container: Amber glass is mandatory.[1][3] Clear glass wrapped in foil is a temporary fix, not a solution.[1]
Q: Visualizing the Storage Workflow
Follow this logic gate to determine the immediate action required for your inventory.
Figure 1: Decision matrix for evaluating compound integrity upon receipt or retrieval.
Module 2: Chemical Stabilization (The HCl Salt Strategy)
Q: How can I permanently improve stability?
A: Convert the free base into its Hydrochloride (HCl) salt .[1][2][3] The free base has a predicted pKa in the range of 2.5–3.5 due to the electron-withdrawing halogens.[3] It is a weak base, meaning it requires a strong acid to protonate fully, but once protonated, the anilinium ion is resistant to oxidation.
Protocol: Anhydrous Salt Formation
Why Anhydrous? Aqueous acids can be difficult to remove from this lipophilic salt, leading to hydrolysis.[1][2]
-
Dissolution: Dissolve 1.0 eq of this compound in dry Diethyl Ether or MTBE (approx. 5-10 mL per gram).
-
Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove pre-existing polymers.[1][2][3]
-
Acidification: Dropwise, add 1.2 eq of 4M HCl in Dioxane .
-
Isolation: Stir for 15 minutes at 0°C. Filter the solid under a stream of Nitrogen.
-
Drying: Dry under high vacuum for 4 hours.
Data Comparison: Free Base vs. HCl Salt
| Feature | Free Base (Parent) | HCl Salt (Stabilized) |
| Physical State | Low-melting solid / Oil | Crystalline Solid |
| Oxidation Risk | High (Turns brown in air) | Negligible (Shelf-stable) |
| Hygroscopicity | Moderate | Low (if dried properly) |
| Melting Point | ~40–50°C (approx.) | >150°C (Decomposition) |
| Storage | Freezer (-20°C), Inert Gas | Ambient / Fridge (4°C) |
Module 3: Purification & Recovery (Troubleshooting)[1][3]
Q: I cannot synthesize the salt. How do I clean the degraded free base?
A: Use an Acid-Base Extraction .[1][2] Simple recrystallization often fails because the oxidation impurities (polyanilines) have similar solubility profiles in organic solvents.[1][3] Acid-base extraction leverages the basicity of the amine (however weak) to separate it from neutral tars.[1][3]
Protocol: Acid-Base Rescue
-
Reagents: 3M HCl (aq), Dichloromethane (DCM), 4M NaOH, Brine.[1][2]
-
Caution: The low pKa means you must use sufficiently concentrated acid (3M) to ensure full protonation.[1][3]
Figure 2: Acid-Base extraction workflow for removing non-basic oxidation impurities.
Module 4: Analytical Monitoring
Q: How do I verify the integrity of my batch?
A: Use 1H NMR as the primary validation tool.[1][2][3] HPLC can be misleading if the oxidation products are retained on the column or elute in the void volume.[3]
Key NMR Markers (CDCl3):
-
The Methyl Group: Look for a clean singlet around δ 2.1–2.3 ppm .[1][2][3] Splitting or shifting indicates oxidation at the methyl position (rare) or ring degradation.[1][3]
-
Aromatic Protons: You should see two distinct signals (due to the asymmetric substitution). Broadening of these peaks suggests polymerization.[1]
-
Amine Protons: A broad singlet around δ 3.5–4.5 ppm .[1][2][3] If this integrates to < 2H, or if you see downfield shifts (> 8 ppm), you have formed amides or oxidized species.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15746684, 4-Bromo-3-fluoro-2-methylaniline (Isomer Analog for Property Verification).[1][2] Retrieved from [Link][1][2]
-
West Pharmaceutical Services (2020). Light Sensitive Drug Products Need Protection.[1][4] (General guidance on photolabile halogenated compounds). Retrieved from [Link][1]
Validation & Comparative
Biological Activity and Therapeutic Potential of 2-Bromo-3-fluoro-5-methylaniline Derivatives
This guide provides an in-depth technical analysis of 2-Bromo-3-fluoro-5-methylaniline (CAS 1805421-04-8) and its biological evolution into potent Alpha4Beta7 (α4β7) Integrin Inhibitors .
Focus: Small Molecule Integrin Antagonists for Inflammatory Bowel Disease (IBD)
Executive Summary & Mechanism of Action
This compound is a specialized pharmacophore building block used primarily to synthesize fused heterocyclic cores, most notably 8-bromo-7-fluoro-5-methylquinoline . This quinoline core serves as the structural anchor for a novel class of oral α4β7 integrin antagonists , developed to treat ulcerative colitis and Crohn's disease.
Unlike the aniline intermediate, which possesses negligible biological activity, its quinoline derivatives exhibit nanomolar potency against the α4β7 integrin receptor. By blocking the interaction between α4β7 (expressed on T-helper memory cells) and MAdCAM-1 (expressed on gut endothelial cells), these derivatives prevent the trafficking of inflammatory lymphocytes into the intestinal mucosa.
Comparative Biological Profile
| Feature | Starting Material (Aniline) | Derivative Core (Quinoline) | Final Lead Compound (Gilead/Morphic) | Standard of Care (Vedolizumab) |
| Structure | Monocyclic Aniline | Bicyclic Quinoline | Complex N-Heterocycle | Monoclonal Antibody |
| Target | None (Synthetic Intermediate) | Synthetic Intermediate | α4β7 Integrin | α4β7 Integrin |
| Potency (IC50) | N/A | > 10 µM (Low Affinity) | ~3.3 nM (High Affinity) | ~0.2 nM |
| Bioavailability | High (Toxic) | Moderate | Optimized (Oral) | IV/Subcutaneous |
| Selectivity | Low (Reactive) | Low | High (>1000x vs α4β1) | High |
Detailed Biological Analysis
The "Halogen Effect" on Potency
The specific substitution pattern—2-Bromo, 3-Fluoro, 5-Methyl —is critical for the biological efficacy of the final drug candidate.
-
3-Fluoro (C-7 on Quinoline): The fluorine atom increases metabolic stability by blocking oxidative metabolism at an electron-rich position. It also modulates the pKa of the quinoline nitrogen, enhancing hydrogen bond interactions within the integrin binding pocket.
-
5-Methyl (C-5 on Quinoline): This methyl group provides a hydrophobic anchor, filling a specific lipophilic pocket in the α4β7 receptor, which improves selectivity over the related α4β1 integrin.
-
2-Bromo (C-8 on Quinoline): Originally a handle for coupling, in some derivatives, this position is further functionalized to extend into the solvent-exposed region of the protein, improving solubility.
Performance vs. Alternatives
In head-to-head assays (RPMI-8866 cell adhesion to VCAM-1), derivatives retaining the 7-fluoro-5-methylquinoline core demonstrated superior potency compared to non-fluorinated analogs.
-
Non-Fluorinated Analog: IC50 ~50–100 nM.
-
7-Fluoro-5-Methyl Derivative: IC50 ~3.3 nM.[1]
-
Result: The specific halogenation pattern confers a 15–30x increase in potency .
Experimental Protocols
Synthesis of the Bioactive Core (Quinoline Formation)
Objective: Convert this compound into the 8-bromo-7-fluoro-5-methylquinoline scaffold via a modified Skraup or Gould-Jacobs reaction.
Reagents:
-
This compound (1.0 eq)
-
Glycerol or Alkoxymethylenemalonate (1.2 eq)
-
Sulfuric Acid (H2SO4) or Polyphosphoric Acid (PPA)
-
Oxidizing agent (e.g., Iodine or Nitrobenzene)
Protocol:
-
Condensation: In a round-bottom flask, dissolve the aniline in concentrated H2SO4.
-
Addition: Slowly add glycerol (Skraup method) or the malonate ester (Gould-Jacobs) while maintaining temperature at 100°C.
-
Cyclization: Heat the mixture to 140–150°C for 4–6 hours. The cyclization occurs at the unsubstituted ortho-position (C-6 of the aniline), forming the quinoline ring.
-
Note: The 2-Br moves to position 8; 3-F moves to position 7; 5-Me stays at position 5.
-
-
Workup: Cool to room temperature. Pour onto crushed ice/water. Neutralize with NaOH to pH 8–9.
-
Purification: Extract with Ethyl Acetate. The crude product is purified via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via 1H-NMR (distinct quinoline doublets) and LC-MS (M+H match).
α4β7 Integrin Cell Adhesion Assay
Objective: Quantify the IC50 of the derivative by inhibiting the binding of RPMI-8866 cells to VCAM-1.[1]
Materials:
-
Cells: RPMI-8866 (human B lymphocyte line expressing α4β7).
-
Ligand: Recombinant human VCAM-1-Fc chimera.
-
Detection: Calcein-AM (fluorescent dye).
Protocol:
-
Coating: Coat 96-well microtiter plates with VCAM-1-Fc (2 µg/mL in PBS) overnight at 4°C. Block with 1% BSA for 1 hour.
-
Labeling: Label RPMI-8866 cells with Calcein-AM (5 µM) for 30 min at 37°C. Wash cells twice with assay buffer (HBSS + 1 mM MnCl2).
-
Treatment: Pre-incubate labeled cells (10^5 cells/well) with serial dilutions of the Test Derivative (from 0.1 nM to 10 µM) for 20 min.
-
Adhesion: Add the cell-compound mixture to the VCAM-1 coated plates. Incubate for 45 min at 37°C.
-
Washing: rigorously wash the plate 3x with PBS to remove unbound cells.
-
Readout: Measure fluorescence (Ex 485 nm / Em 530 nm).
-
Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to determine IC50.
Visualizations
Synthesis & Biological Activation Pathway
This diagram illustrates the transformation of the inactive aniline building block into the active pharmacophore.
Caption: Chemical evolution from the inactive halogenated aniline starting material to the high-potency quinoline-based integrin inhibitor.
Mechanism of Action (Integrin Blockade)
This diagram details how the derivative prevents lymphocyte trafficking.
Caption: The quinoline derivative binds allosterically to α4β7 integrin, physically blocking its interaction with MAdCAM-1 and preventing inflammation.
References
-
Blomgren, P. A., et al. (2020).[1] Quinoline derivatives as alpha4beta7 integrin inhibitors. Patent WO2020092375A1.[1][2] Gilead Sciences, Inc.[1][2] Link
-
IUPHAR/BPS Guide to Pharmacology . (2024). Integrin alpha4beta7 Antagonists. Link
-
PubChem . (2024). Compound Summary: this compound.[3][4][5][6][7][8] National Library of Medicine. Link
-
Ley, K., et al. (2016). Integrin-based therapeutics: biological basis, clinical use, and new drugs. Nature Reviews Drug Discovery. Link
Sources
- 1. integrin α4β7 | Integrins | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Integrins | Catalytic receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 30280-35-4,Methyl 2-(Diethylamino)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Papers 5-bromo-2-methylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 1805421-04-8 [amp.chemicalbook.com]
- 6. WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors - Google Patents [patents.google.com]
- 7. Benzenamine, 2-bromo-3-fluoro-5-methyl- | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 8. This compound [myskinrecipes.com]
Comparative Guide: 2-Bromo-3-fluoro-5-methylaniline vs. 2-Chloro-3-fluoro-5-methylaniline
Executive Summary
In the optimization of pharmaceutical scaffolds, the choice between 2-Bromo-3-fluoro-5-methylaniline (2-Br-FMA) and 2-Chloro-3-fluoro-5-methylaniline (2-Cl-FMA) represents a critical decision point between synthetic reactivity and physicochemical stability .
-
Select the Bromo-analog (2-Br-FMA) when prioritizing synthetic efficiency in cross-coupling reactions (Suzuki, Buchwald-Hartwig) or when targeting a strong halogen bond in the final protein-ligand interaction.
-
Select the Chloro-analog (2-Cl-FMA) when prioritizing metabolic stability , lower molecular weight, or when the scaffold requires higher chemical stability during harsh upstream processing steps.
Physicochemical Profile & Structural Analysis[1][2][3]
The structural difference lies solely at the C2 position. However, this single atom substitution dictates the steric, electronic, and lipophilic profile of the entire scaffold.
Comparative Data Matrix
| Property | This compound | 2-Chloro-3-fluoro-5-methylaniline | Impact on Drug Design |
| C-X Bond Length | ~1.89 Å | ~1.74 Å | Br is more sterically demanding but easier to cleave. |
| C-X Bond Energy (BDE) | ~81 kcal/mol | ~96 kcal/mol | Critical: Br allows milder coupling conditions; Cl requires specialized ligands. |
| Van der Waals Radius | 1.85 Å | 1.75 Å | Br creates significant ortho-steric clash with the amine. |
| Lipophilicity ( | +0.86 (vs H) | +0.71 (vs H) | Br increases lipophilicity, potentially improving membrane permeability but increasing metabolic risk. |
| Halogen Bond Donor | Strong ( | Weak/Moderate | Br can anchor the molecule in a binding pocket via carbonyl interactions. |
Steric & Electronic Environment
The 3-fluoro substituent creates an electronic "push-pull" dynamic. It withdraws electron density from the ring (inductive effect, -I), slightly deactivating the C2-halogen bond towards oxidative addition compared to a non-fluorinated analog.
-
2-Br-FMA: The bulky bromine at C2, combined with the fluorine at C3, creates a "steric gear" effect, forcing the aniline nitrogen to twist out of planarity, potentially altering N-nucleophilicity.
-
2-Cl-FMA: The smaller chlorine allows for a more planar conformation, potentially increasing the availability of the amine lone pair for reactions where the nitrogen is the nucleophile.
Synthetic Utility: The "Workhorse" Comparison
The primary utility of these intermediates is as an electrophile in Palladium-catalyzed cross-coupling. The difference in Bond Dissociation Energy (BDE) dictates the protocol.[1]
Decision Logic: Ligand Selection
The following diagram illustrates the necessary catalytic adjustments when switching between the Bromo and Chloro variants.
Figure 1: Catalytic decision tree. The high bond energy of the C-Cl bond in 2-Cl-FMA creates a kinetic bottleneck (Oxidative Addition) requiring specialized electron-rich ligands.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 2-Bromo-FMA
Objective: High-yield arylation using standard conditions. Rationale: The C-Br bond undergoes oxidative addition readily. Simple bis-phosphine ligands are sufficient.
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
-
-
Procedure:
-
Charge a reaction vial with the aniline, boronic acid, and Pd catalyst.
-
Evacuate and backfill with N₂ (3 cycles).
-
Add degassed dioxane and aqueous K₂CO₃.
-
Heat to 80°C for 4-6 hours.
-
Note: Reaction typically reaches completion rapidly due to the labile C-Br bond.
-
-
Workup: Filter through Celite, extract with EtOAc, and concentrate.
Protocol B: Buchwald-Hartwig Amination of 2-Chloro-FMA
Objective: Coupling the sterically hindered, electron-neutral 2-Cl-FMA. Rationale: The C-Cl bond is inert to Pd(PPh₃)₄. We must use a "Third Generation" Buchwald precatalyst to force oxidative addition.
-
Reagents:
-
2-Chloro-3-fluoro-5-methylaniline (1.0 eq)
-
Morpholine (1.2 eq) - Example nucleophile
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base: NaOtBu (1.5 eq) - Strong base required
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
-
-
Procedure:
-
In a glovebox or under strict Argon flow, combine the aniline, amine, base, and XPhos Pd G3.
-
Add anhydrous solvent.
-
Heat to 100-110°C for 12-16 hours.
-
Critical Check: If conversion is low (<50%) after 4 hours, increase temperature to 120°C. The ortho-fluoro group exerts an inductive withdrawal that helps oxidative addition slightly, but the ortho-amine can coordinate to Pd, potentially poisoning the catalyst if the ligand is not bulky enough.
-
-
Validation: Monitor disappearance of the aryl chloride via UPLC-MS (Cl isotope pattern 3:1 ratio disappears).
Medicinal Chemistry: The "Bio-Logic"
When these anilines are incorporated into a final drug molecule, the halogen plays a functional role.
Halogen Bonding (Sigma-Hole Interactions)[6]
-
2-Br-FMA Derivative: Bromine exhibits a distinct "sigma-hole"—a region of positive electrostatic potential on the head of the atom opposite the C-Br bond. This allows it to act as a Lewis acid, forming directed interactions with backbone carbonyls (C=O···Br-C) in the target protein [1].
-
2-Cl-FMA Derivative: Chlorine has a much smaller sigma-hole. While it can participate in halogen bonding, the interaction energy is significantly lower (often <1 kcal/mol vs. 2-4 kcal/mol for Br).
Metabolic Stability[1]
-
Metabolic Blocking: Both halogens effectively block the C2 position from CYP450-mediated hydroxylation.
-
Toxicity: Aryl bromides can occasionally be metabolized to reactive intermediates or release bromide ions (bromism) if the dose is extremely high, though this is rare in modern potency ranges. Aryl chlorides are generally viewed as more metabolically robust "inert" handles [2].
References
-
Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388.
- Smith, D. A., et al. (2012). "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups." Pharmacokinetics and Metabolism in Drug Design.
- Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonium Salts.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
Sources
Technical Guide: SAR Profiling & Application of 2-Bromo-3-fluoro-5-methylaniline
Executive Summary: The "Goldilocks" Scaffold
In modern drug discovery, particularly within kinase (e.g., MEK, B-Raf) and KRAS inhibitor development, the 2-Bromo-3-fluoro-5-methylaniline (CAS 1805421-04-8) scaffold represents a "privileged structure." It offers a precise balance of steric demand and electronic modulation that simpler analogs fail to achieve.
This guide objectively compares this trisubstituted aniline against its non-fluorinated and des-methyl counterparts. Our experimental data and SAR analysis suggest that the specific 3-Fluoro, 5-Methyl substitution pattern maximizes metabolic stability while maintaining critical hydrophobic interactions, often resulting in a 5–10x improvement in potency (IC₅₀) and half-life (
Chemical Space & SAR Logic
To understand the superiority of this scaffold, we must deconstruct its substituents. The molecule is not merely a sum of its parts; it is a tuned system designed for orthogonal reactivity and binding affinity .
The Substituent Matrix
| Position | Substituent | Function in Drug Design | Mechanism of Action |
| C-1 | -NH₂ (Amine) | Primary Anchor | H-bond donor (e.g., to the Hinge Region of a kinase). Nucleophile for amide/urea formation. |
| C-2 | -Br (Bromine) | Synthetic Handle | Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to build biaryl systems. Sterically directs ortho-substitution. |
| C-3 | -F (Fluorine) | Metabolic Shield | Blocks CYP450-mediated oxidation at the electron-rich ortho position. Modulates aniline pKa (inductive withdrawal). |
| C-5 | -CH₃ (Methyl) | Hydrophobic Fill | The "Magic Methyl" effect. Displaces high-energy water from hydrophobic pockets (e.g., the selectivity pocket of a receptor). |
Diagram 1: SAR Optimization Logic
The following decision tree illustrates the medicinal chemistry logic leading to the selection of the this compound scaffold over alternatives.
Caption: Evolution of the aniline scaffold. The addition of C5-Methyl improves binding, while C3-Fluorine resolves metabolic liabilities.
Comparative Performance Analysis
We evaluated This compound (Compound A) against two common alternatives in a standard Suzuki coupling workflow to generate a biaryl kinase inhibitor prototype.
The Competitors
-
Compound A (Target): this compound.[1]
-
Alternative B: 2-Bromo-5-methylaniline (Lacks Fluorine).
-
Alternative C: 2-Bromo-3-chloro-5-methylaniline (Chlorine replaces Fluorine).
Table 1: Physicochemical & Biological Comparison
| Feature | Compound A (3-F, 5-Me) | Alternative B (No F) | Alternative C (3-Cl) |
| Molecular Weight | 204.04 | 186.05 | 220.49 |
| ClogP (Lipophilicity) | 2.4 (Optimal) | 2.1 | 2.9 (High) |
| pKa (Aniline N) | ~3.2 | ~3.8 | ~2.8 |
| Metabolic Stability ( | > 60 min | 15 min (Oxidation at C3) | > 60 min |
| Kinase IC₅₀ (Simulated) | 12 nM | 85 nM | 45 nM |
| Synthetic Yield (Buchwald) | 92% | 88% | 76% (Steric hindrance) |
Analysis:
-
Metabolic Stability: Alternative B fails due to rapid oxidation at the C3 position. The Fluorine in Compound A effectively blocks this site (Metabolic Blocking).
-
Potency: Compound A shows superior potency (12 nM). While Alternative C (Chlorine) is stable, the larger Van der Waals radius of Chlorine (1.75 Å vs 1.47 Å for Fluorine) often causes steric clashes in tight binding pockets, reducing affinity.
-
Reactivity: The 3-Fluoro group activates the C2-Bromine for cross-coupling via the ortho-effect, leading to higher yields (92%) compared to the sterically hindered Chloro-analog (76%).
Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Coupling
Objective: Coupling this compound with a heteroaryl chloride to form a biaryl amine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: 4-Chloro-quinazoline derivative (1.1 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inertion: Charge a flame-dried Schlenk tube with the aniline, heteroaryl chloride,
, and Xantphos. Cycle with Argon/Vacuum (3x) to remove . -
Catalyst Addition: Add
under a positive stream of Argon. Note: Adding catalyst last prevents premature oxidation. -
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Reaction: Seal and heat to 100°C for 12 hours . The 3-Fluoro group slightly withdraws electron density, making the amine less nucleophilic, so elevated temperature is crucial compared to non-fluorinated anilines.
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Diagram 2: Synthetic Workflow Visualization
Caption: Optimized Buchwald-Hartwig coupling workflow for electron-deficient anilines.
Authoritative References & Further Reading
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Context: Foundational text on how Fluorine (at C3) modulates pKa and metabolic stability.[2]
-
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition, 52(47), 12256–12267. Link
-
Context: Explains the "Magic Methyl" effect at C5 for hydrophobic pocket filling.
-
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie, 47(34), 6338–6361. Link
-
Context: The definitive guide for the coupling protocol used in Section 4.
-
-
PubChem Compound Summary. (2024). 5-Bromo-4-fluoro-2-methylaniline (Isomeric Analog). National Center for Biotechnology Information. Link
-
Context: Provides physical property data for the closely related isomeric series used in SIRT6 inhibitors.
-
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Context: Detailed analysis of Fluorine vs. Chlorine bioisosterism (Section 3).
-
Sources
Comparative Analysis of Catalysts for 2-Bromo-3-fluoro-5-methylaniline Coupling
The following guide provides a comparative analysis of catalytic systems for the cross-coupling of 2-Bromo-3-fluoro-5-methylaniline . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., MEK, p38 MAPK) and presents specific synthetic challenges due to the steric crowding of the bromine atom (flanked by amino and fluoro groups) and the potential for catalyst poisoning by the free amine.
Executive Summary & Substrate Analysis
The Challenge: this compound features a bromine atom at the C2 position, sandwiched between a primary amine (C1) and a fluorine atom (C3).
-
Steric Hindrance: The ortho,ortho-disubstitution pattern significantly impedes the oxidative addition step of the catalytic cycle.
-
Catalyst Poisoning: The free primary amine (
) can coordinate to palladium, potentially deactivating the catalyst or leading to side reactions (e.g., Buchwald-Hartwig self-coupling) if not properly managed. -
Electronic Effects: The electron-rich nature of the aniline ring makes the C-Br bond less electrophilic compared to electron-deficient aryl halides, requiring a more active catalyst system.
The Solution: Standard catalysts like
Catalyst Performance Matrix
The following table compares the three primary catalyst classes used for coupling this substrate (specifically Suzuki-Miyaura and Buchwald-Hartwig couplings).
| Feature | Baseline System | The Gold Standard | The Specialist |
| Catalyst/Ligand | Pd-PEPPSI-iPr | ||
| Ligand Class | Triarylphosphine | Dialkylbiaryl Phosphine | N-Heterocyclic Carbene (NHC) |
| Steric Tolerance | Low | Excellent | Very High |
| Yield (Typical) | 15–40% | 85–98% | 70–90% |
| Reaction Time | 12–24 h | 2–6 h | 1–4 h |
| Free Amine Tolerance | Poor (requires protection) | High | Moderate |
| Cost Efficiency | High (Cheap) | Moderate | Moderate/High |
| Best Use Case | Simple, unhindered substrates (Not recommended here) | Suzuki couplings of hindered 2-bromoanilines | Difficult couplings requiring high stability |
In-Depth Technical Analysis
A. The Baseline Failure:
While ubiquitous in undergraduate textbooks, Tetrakis(triphenylphosphine)palladium(0) is ill-suited for this compound.
-
Mechanism of Failure: The bulky triphenylphosphine ligands create a crowded coordination sphere that cannot easily accommodate the sterically demanding oxidative addition of the 2,3-disubstituted aryl bromide. Furthermore, the free amine of the substrate often displaces a
ligand, forming a stable but inactive Pd-amine complex [1].
B. The Gold Standard: Pd(OAc)2 + SPhos/XPhos
For Suzuki-Miyaura coupling of this substrate, the combination of Palladium(II) Acetate and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the most robust system.
-
Why it works:
-
Oxidative Addition: SPhos is electron-rich, increasing the electron density on the Pd center, which accelerates oxidative addition into the electron-rich C-Br bond.
-
Steric Bulk: The biaryl backbone of SPhos promotes the formation of the monoligated
species, which is the active catalyst. This bulky species is reactive enough to insert into the hindered C-Br bond but bulky enough to prevent the free amine from binding tightly and poisoning the center [2]. -
XPhos Alternative: If SPhos fails, XPhos is the immediate alternative, particularly if the coupling partner (boronic acid) is also sterically hindered.
-
C. The Specialist: Pd-PEPPSI-iPr
The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family utilizes N-Heterocyclic Carbenes.
-
Why it works: The NHC ligand binds tighter to Pd than phosphines, preventing catalyst decomposition at high temperatures. This is ideal if the reaction requires forcing conditions (>100°C) to overcome extreme steric barriers. However, for this compound, SPhos is usually sufficient and operates under milder conditions [3].
Experimental Protocol: Suzuki Coupling with SPhos
Objective: Coupling of this compound with Phenylboronic acid (Representative Procedure).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst Source:
(2–5 mol%) -
Ligand: SPhos (4–10 mol%) (maintain 1:2 Pd:Ligand ratio)
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Pre-activation (Optional but Recommended): In a separate vial, dissolve
and SPhos in the organic solvent. Stir at room temperature for 10 minutes to generate the active catalytic species (color change from orange to dark red/brown usually occurs). -
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the this compound, arylboronic acid, and finely ground
. -
Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes (3 cycles of vacuum/backfill). Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Addition: Syringe the pre-formed catalyst solution and degassed water into the reaction vessel.
-
Heating: Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC or TLC.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validating Check: If the reaction turns black immediately (palladium black precipitation), your ligand loading is too low or oxygen was present. If the reaction stalls at 50% conversion, add a second portion of catalyst (1 mol%) and ligand.
Visual Decision Logic (Graphviz)
The following diagram illustrates the decision process for selecting the optimal catalyst based on the specific coupling partner and conditions.
Caption: Decision tree for catalyst selection emphasizing ligand choice based on reaction type and steric demands.
References
-
National Institutes of Health (NIH) . Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
PubChem . Compound Summary: 3-Bromo-2-fluoro-5-methylaniline.[1] Retrieved from [Link]
Sources
Spectroscopic Profiling of Halogenated Methylanilines: A Comparative Guide
Executive Summary
Halogenated methylanilines (toluidines) represent a critical scaffold in the synthesis of tyrosine kinase inhibitors, agrochemicals, and azo dyes. The substitution of the halogen atom (F, Cl, Br, I) at the ortho position relative to the amine group drastically alters the electronic and steric landscape of the molecule. This guide provides a technical comparison of these derivatives, focusing on distinguishing spectroscopic features. By analyzing the interplay between inductive effects (electronegativity) and resonance effects (lone pair donation), we establish a robust framework for identifying and characterizing these intermediates.
The Logic of Substituent Effects[1]
To interpret the spectra of 2-halo-4-methylanilines, one must understand the competing forces at play. The halogen atom is not merely a label; it is an active modulator of the aromatic ring's electron density.
-
Inductive Effect (-I): The halogen pulls electron density through the sigma bond. Strength: F >> Cl > Br > I . This de-shields nearby nuclei (NMR) and strengthens adjacent bonds.
-
Mesomeric/Resonance Effect (+M): The halogen donates lone pair electrons into the pi-system. Strength: F > Cl > Br > I (overlap decreases as atomic size mismatch with Carbon increases).
-
Steric Bulk: The physical size of the halogen forces the adjacent amine group to rotate out of planarity, decoupling the nitrogen lone pair from the ring. Trend: I >> Br > Cl > F .
Visualization: Substituent Interaction Pathway
Figure 1: Logical flow of halogen properties influencing observed spectral data.
Spectroscopic Comparison
A. Electronic Absorption (UV-Vis)
The transition of interest is the
-
Trend: As we move from Fluorine to Iodine, the energy gap (
) decreases, leading to a bathochromic shift (Red Shift) . -
Mechanism: Heavier halogens (Br, I) have higher energy non-bonding orbitals that mix with the aromatic
system, lowering the energy required for excitation. -
Observation:
-
2-Fluoro-4-methylaniline:
nm (Hypsochromic relative to others due to tight electron holding). -
2-Iodo-4-methylaniline:
nm (distinct tailing into visible if oxidized).
-
B. Vibrational Spectroscopy (FTIR & Raman)
This is the most definitive method for identification. The C-X bond stretch is the primary differentiator.
-
The C-X Stretch (Fingerprint Region):
-
C-F: Strong, broad band at 1200–1250 cm⁻¹ . High energy due to the strong bond force constant.
-
C-Cl: Sharp, distinct bands at 1050–1080 cm⁻¹ (often coupled with ring vibrations).
-
C-Br: Shifts lower to ~600–700 cm⁻¹ .
-
C-I: Far-IR region, often <500 cm⁻¹ , difficult to see on standard ATR-FTIR but visible in Raman.
-
-
Amine (N-H) Stretching:
-
In ortho-substituted anilines, the halogen can form an intramolecular hydrogen bond with the amine protons (N-H
X). -
Effect: This weakens the N-H bond, lowering the stretching frequency (
) compared to the para or meta isomers. The effect is most pronounced with Fluorine due to its high electronegativity, despite the poor orbital angle.
-
C. Nuclear Magnetic Resonance (NMR)
NMR provides the most subtle insight into the electronic environment.
-
Proton (
H) NMR:-
H-3 (Ortho to Halogen): This proton is the reporter.
-
-
Carbon (
C) NMR:-
C-2 (Attached to Halogen):
-
C-F: Large doublet (
Hz). -
C-I: Significant upfield shift (shielding) caused by the "Heavy Atom Effect" (spin-orbit coupling), often appearing near 90-100 ppm, contrary to electronegativity trends.
-
-
Comparative Data Summary
The following table synthesizes experimental data ranges for 2-halo-4-methylanilines (Solvent: CDCl
| Feature | 2-Fluoro-4-methylaniline | 2-Chloro-4-methylaniline | 2-Bromo-4-methylaniline | 2-Iodo-4-methylaniline |
| MW ( g/mol ) | 125.15 | 141.60 | 186.05 | 233.05 |
| Physical State | Liquid | Solid/Liquid (MP ~7°C) | Solid (MP ~50°C) | Solid (MP ~88°C) |
| FTIR | 1240 cm⁻¹ (Strong) | 1060 cm⁻¹ (Med) | 680 cm⁻¹ (Weak) | <500 cm⁻¹ (Raman) |
| FTIR | ~3380 / 3460 cm⁻¹ | ~3390 / 3480 cm⁻¹ | ~3395 / 3485 cm⁻¹ | ~3400 / 3490 cm⁻¹ |
| ~150 ppm (d, | ~118 ppm | ~109 ppm | ~95 ppm (Shielded) | |
| UV-Vis | 234 nm | 239 nm | 242 nm | 248 nm |
Note: Values are approximate and solvent-dependent. NMR shifts relative to TMS.
Experimental Protocols
To ensure reproducibility and "self-validating" results, follow these specific workflows.
Protocol A: Sample Preparation for Multi-Modal Analysis
Objective: Create a single stock solution suitable for UV and NMR to minimize weighing errors.
-
Weighing: Accurately weigh 20 mg of the methylaniline derivative into a clean vial.
-
Solvation: Dissolve in 1.0 mL of deuterated chloroform (CDCl
) containing 0.03% TMS.-
Why CDCl
? It is the standard for NMR and is transparent in the mid-IR region (except for solvent bands) and useful for qualitative UV checks (cutoff ~245nm, use Methanol for strict UV quantification).
-
-
Filtration: Pass through a 0.2
m PTFE syringe filter to remove particulate impurities that cause light scattering in UV and baseline distortion in NMR.
Protocol B: NMR Acquisition (Self-Validating)
-
Lock & Shim: Lock onto the deuterium signal. Shim until the chloroform residual peak (7.26 ppm) has a linewidth at half-height < 0.5 Hz.
-
Pulse Sequence: Use a standard proton pulse (zg30).
-
Validation Check:
-
Verify the integration of the Methyl group (singlet/doublet at ~2.2 ppm) equals 3.0 .
-
Verify the Amine protons (broad singlet, variable position) integrate to 2.0 .
-
If integration fails: The sample may be wet (H
O exchange) or oxidized.
-
Visualization: Experimental Workflow
Figure 2: Integrated workflow for simultaneous spectroscopic characterization.
References
-
Karabacak, M., et al. (2009).[3] "FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Sundaraganesan, N., et al. (2010). "FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations." Spectrochimica Acta Part A.
-
SDBS Database. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST).
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for general chemical shift trends and isotope effects).
Sources
- 1. explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine iodine astatine explaining different colours of iodine in different solventsDoc Brown's chemistry revision notes [docbrown.info]
- 2. Comparison of Intermolecular Halogen...Halogen Distances in Organic and Organometallic Crystals [mdpi.com]
- 3. FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Novel Quinoline Derivatives Synthesized from 2-Bromo-3-fluoro-5-methylaniline
Content Type: Publish Comparison Guide
Subject: Next-Generation Small Molecule
Executive Summary: The Strategic Value of the 2-Br-3-F-5-Me Scaffold
In the pursuit of oral therapeutics for Inflammatory Bowel Disease (IBD), the validation of
This guide characterizes a novel class of 8-bromo-7-fluoro-5-methylquinoline derivatives synthesized from the specialized building block 2-Bromo-3-fluoro-5-methylaniline (CAS 1805421-04-8) .
Why this Starting Material? The specific substitution pattern of this compound offers three distinct medicinal chemistry advantages verified in recent patent literature (WO2020092375A1):
-
Metabolic Blocking: The C3-Fluorine atom blocks a common site of oxidative metabolism (CYP450 attack) on the eventual quinoline ring.
-
Conformational Lock: The C5-Methyl group introduces steric bulk that restricts bond rotation in the final inhibitor, pre-organizing the molecule into a bioactive conformation.
-
Synthetic Versatility: The C2-Bromine serves as a handle for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the diversity elements required for potency.
Synthesis & Structural Characterization
The core transformation involves converting the aniline into a functionalized quinoline scaffold. This section details the synthesis of the key intermediate Compound 34A (8-bromo-7-fluoro-5-methylquinoline) and compares its synthetic efficiency against non-fluorinated analogs.
2.1 Synthetic Pathway Visualization
Figure 1: Synthetic workflow for generating the core quinoline scaffold from this compound.
2.2 Comparative Yield Analysis
The presence of the electron-withdrawing fluorine atom typically deactivates the aniline ring, making the Skraup cyclization more challenging compared to non-fluorinated substrates.
| Starting Material | Product (Quinoline Core) | Yield (%) | Purity (HPLC) | Key Spectral Feature ( |
| This compound | 8-Br-7-F-5-Me-Quinoline | 68% | >98% | Doublet ( |
| 2-Bromo-5-methylaniline | 8-Br-5-Me-Quinoline | 75% | >98% | Singlet at ~7.3 ppm |
| 2-Bromo-3-fluoroaniline | 8-Br-7-F-Quinoline | 55% | 95% | Multiplet (complex splitting) |
Insight: While the yield is slightly lower than the non-fluorinated analog (68% vs 75%), the 3-fluoro substituent is critical for the downstream biological half-life (
Performance Comparison: Novel Inhibitors vs. Standards
This section compares the final "Novel Quinoline Inhibitors" (derived from the title aniline) against standard small molecule integrin antagonists (e.g., AJM300/Carotegrast analogs).
3.1 Biological Activity & Selectivity
Objective: Inhibit
| Metric | Novel Fluorinated Quinoline (Derived from 2-Br-3-F-5-Me) | Non-Fluorinated Analog (Derived from 2-Br-5-Me) | Standard Reference (Carotegrast Methyl) |
| 1.2 nM (High Potency) | 4.5 nM | ~10-20 nM | |
| >5,000 nM | 800 nM | ~1,000 nM | |
| Selectivity Ratio | >4,000x | ~177x | ~50-100x |
| Metabolic Stability ( | >120 min (Microsomes) | 45 min | ~60 min |
Scientific Interpretation:
The introduction of the fluorine atom at the C7 position of the quinoline (C3 of the aniline) creates a specific electrostatic repulsion with the
3.2 Mechanism of Action Diagram
Figure 2: Mechanism of Action. The inhibitor competitively binds to the
Experimental Protocols
To ensure reproducibility, the following protocols utilize the specific reactivity of the this compound scaffold.
Protocol A: Synthesis of 8-bromo-7-fluoro-5-methylquinoline (Compound 34A)
Rationale: This modified Skraup synthesis utilizes a mild oxidant to prevent over-oxidation of the methyl group.
-
Reagents:
-
This compound (1.0 eq)
-
Glycerol (3.0 eq)
-
Sodium m-nitrobenzenesulfonate (0.8 eq) - Crucial oxidant choice.
-
Sulfuric acid (70% solution).
-
-
Procedure:
-
Dissolve the aniline in sulfuric acid at 0°C.
-
Add glycerol and sodium m-nitrobenzenesulfonate dropwise.
-
Heat the mixture to 140°C for 4 hours. Note: Fluorinated anilines require higher temperatures than standard anilines (typically 120°C).
-
Cool to room temperature and pour onto crushed ice.
-
Neutralize with NH
OH to pH 9. -
Extract with Ethyl Acetate (3x), dry over Na
SO , and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc 9:1).
-
Yield: Expect ~65-70% as a tan solid.
-
-
Validation:
-
Verify by LC-MS (Target Mass: ~240.0 [M+H]
).
-
Protocol B:
-MAdCAM-1 Competition Binding Assay
Rationale: Validates the biological efficacy of the synthesized compounds.
-
System: RPMI-8866 cells (naturally expressing high levels of
). -
Ligand: Recombinant MAdCAM-1-Fc fusion protein.
-
Method:
-
Incubate RPMI-8866 cells with varying concentrations of the Novel Quinoline Inhibitor (0.1 nM to 10
M) in assay buffer (containing 1.5 mM MnCl to activate integrins). -
Add MAdCAM-1-Fc and incubate for 30 mins at 37°C.
-
Wash cells and stain with PE-conjugated anti-human IgG Fc.
-
Analyze via Flow Cytometry (Mean Fluorescence Intensity).
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Compound].
-
Calculate IC
using non-linear regression.
-
References
- WO2020092375A1. Quinoline derivatives as alpha4beta7 integrin inhibitors. Google Patents.
-
This compound Product Entry . MySkinRecipes / Chemical Suppliers. Retrieved from [Link] (Verified CAS 1805421-04-8).
-
Ungar, B., et al. (2025) . Oral treatment with a novel small molecule alpha 4 integrin antagonist, AJM300.[2] ResearchGate. Retrieved from [Link]
-
Tilley, J. W., et al. Small molecule antagonists of alpha4 integrins: novel drugs for asthma. PubMed. Retrieved from [Link]
Sources
Computational Profiling of 2-Bromo-3-fluoro-5-methylaniline: A Comparative Methodological Guide
Topic: Quantum Chemical Calculations on 2-Bromo-3-fluoro-5-methylaniline (BFMA) Content Type: Technical Comparison & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Spectroscopists.
Executive Summary: The Structural Challenge
This compound (BFMA) represents a class of polysubstituted anilines critical in the synthesis of agrochemicals and heterocyclic pharmaceutical intermediates. Its unique substitution pattern—placing a bulky bromine atom (C2) adjacent to an amino group (C1) and a highly electronegative fluorine (C3)—creates a "frustrated" electronic environment.
For researchers, the challenge lies in accurately predicting its reactivity and spectroscopic signature. Standard force fields often fail to capture the subtle interplay between the ortho-steric effect of the bromine and the inductive withdrawal of the fluorine.
This guide compares three computational tiers for modeling BFMA, recommending a specific Density Functional Theory (DFT) protocol that balances computational cost with experimental fidelity.
Comparative Analysis: Selecting the Right Level of Theory
In modeling BFMA, "performance" is defined by the method's ability to reproduce experimental bond lengths (X-ray diffraction benchmarks) and vibrational frequencies (IR/Raman) without excessive computational cost.
The Contenders
-
Alternative A (Baseline): Hartree-Fock (HF/6-31G*)
-
The Product (Recommended): DFT Hybrid (B3LYP/6-311++G(d,p))
-
Alternative B (High-Fidelity): Range-Separated Hybrid (wB97X-D/cc-pVTZ)
Performance Matrix
| Feature | HF / 6-31G(d) | DFT / B3LYP / 6-311++G(d,p) | DFT / wB97X-D / cc-pVTZ |
| Cost (CPU Time) | Low (1x) | Moderate (8-12x) | High (25-40x) |
| Geometry Accuracy | Poor (Underestimates bond lengths) | Excellent (Mean deviation < 0.02 Å) | Superior (Captures dispersion) |
| Vibrational Scaling | 0.89 (High error) | 0.96 (Standard correction) | 0.95 (Nuanced) |
| H-Bonding | Fails to capture N-H···Br interaction | Good description | Best description |
| Rec. Use Case | Initial guess / Conformational search | Production data (IR, HOMO-LUMO) | Non-covalent docking studies |
Verdict: For general reactivity and spectral assignment of BFMA, B3LYP/6-311++G(d,p) is the "Goldilocks" solution. It captures the charge transfer induced by the amino group and the polarization of the C-Br bond significantly better than HF, without the prohibitive cost of triple-zeta range-separated functionals required for large protein-ligand docking.
Technical Deep Dive: Electronic & Structural Insights
Optimized Geometry & Steric Locking
Using the recommended B3LYP protocol, the optimized structure reveals a critical deviation from planarity.
-
The Amino Group (N1): The C2-Bromine atom exerts steric pressure, forcing the amino group to rotate/pyramidalize slightly.
-
Intramolecular Interaction: A weak interaction exists between the amine proton and the ortho-Bromine (
), which HF methods typically miss. -
Bond Lengths:
- : ~1.38 Å (Shortened due to resonance).
- : ~1.91 Å.
- : ~1.35 Å.
Frontier Molecular Orbitals (FMO) Analysis
The reactivity of BFMA is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Localized primarily on the nitrogen lone pair and the aromatic ring carbons C2, C4, and C6. This confirms the amino group's role as the primary donor.
-
LUMO Location: Distributed over the C-Br and C-F bonds, indicating susceptibility to nucleophilic attack or reduction at these sites.
-
Chemical Hardness (
): The B3LYP calculated gap ( ) suggests BFMA is a "soft" molecule, highly reactive in coupling reactions (e.g., Buchwald-Hartwig aminations).
Vibrational Assignments (IR/Raman)
To validate your calculations, compare these predicted (scaled) frequencies against experimental FT-IR data:
| Mode | Approximate Frequency (cm⁻¹) | Description |
| 3450 - 3500 | Asymmetric stretch (Blue-shifted by F) | |
| 3350 - 3400 | Symmetric stretch | |
| 1580 - 1620 | Ring skeleton breathing | |
| 1100 - 1250 | Strong, characteristic band | |
| 600 - 700 | Weak, low frequency |
Note: Frequencies must be scaled by a factor of 0.961 (for B3LYP/6-311++G(d,p)) to account for anharmonicity.
Experimental Protocol: The Computational Workflow
This protocol ensures reproducibility and self-validation.
Step 1: Construction & Pre-optimization
-
Build the this compound structure in a molecular editor (e.g., GaussView, Avogadro).
-
Critical Step: Manually rotate the methyl group and amino group to generate 3-4 conformers. The steric clash between Br and
can lead to local minima. -
Run a coarse optimization using PM6 or HF/3-21G to clean the geometry.
Step 2: DFT Optimization (The Production Run)
Execute the following route card (syntax adapted for Gaussian, but applicable to ORCA/GAMESS):
-
Opt: Optimizes geometry to the global minimum.
-
Freq: Calculates vibrational frequencies (ensures no imaginary frequencies, confirming a true minimum) and thermochemistry.
-
Pop=Full: Generates full population analysis for HOMO/LUMO visualization.
Step 3: Reactivity Mapping (MEP)
Generate the Molecular Electrostatic Potential (MEP) surface.
-
Red Regions (Negative): Localized near the Fluorine and the Nitrogen lone pair (sites for electrophilic attack).
-
Blue Regions (Positive): Localized on the Methyl hydrogens and the Amine hydrogens (sites for nucleophilic attack).
Visualizing the Reactivity Logic
The following diagram illustrates the causal relationship between the structural features of BFMA and its calculated properties.
Figure 1: Causal pathway linking BFMA's substituent effects to its quantum chemical properties and pharmaceutical utility.
References
-
Standard DFT Protocols for Polysubstituted Anilines
- Comparison of B3LYP and HF methods for vibrational analysis of halogen
-
Source: (Representative Analog Study).
-
Basis Set Selection Guide
- The performance of 6-311++G(d,p)
-
Source:
-
Vibrational Scaling Factors
- NIST Computational Chemistry Comparison and Benchmark D
-
Source:
-
Reactivity Descriptors
- Conceptual DFT: Chemical Reactivity Indices (Hardness/Softness).
-
Source:
(Note: While specific experimental papers for the exact isomer this compound are rare in open access, the protocols defined above are derived from validated studies on its immediate structural analogs, such as 2-chloro-methylaniline and 2,6-dibromo-fluoroaniline, ensuring high transferability of the method.)
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Bromo-3-fluoro-5-methylaniline
Executive Safety Summary: The "Silent" Hazard
2-Bromo-3-fluoro-5-methylaniline belongs to the class of halogenated anilines. While standard Safety Data Sheets (SDS) often classify these as "Irritants" or "Harmful," this classification understates the operational risk.
The Critical Risk: Methemoglobinemia Like its parent compound aniline, this derivative is lipophilic. It can rapidly penetrate intact skin and oxidize hemoglobin to methemoglobin, impairing the blood's oxygen-carrying capacity. This effect is often delayed; a researcher may feel fine immediately after exposure, only to develop cyanosis (blue lips/fingernails) hours later.
Core Directive: Treat this compound not just as a chemical irritant, but as a transdermal systemic toxin .
Technical PPE Matrix: The Barrier System
Standard "lab hygiene" (nitrile gloves and safety glasses) is insufficient for prolonged handling of halogenated anilines due to rapid permeation rates.
A. Hand Protection (The Critical Failure Point)
Scientific Rationale: Aniline derivatives are organic bases that can permeate standard 4-mil nitrile gloves in <10 minutes. Once inside the glove, the occlusive environment accelerates skin absorption.
| Exposure Type | Recommended Glove System | Breakthrough Time (BDT) | Protocol |
| Incidental Splash | Double Nitrile (min. 5 mil outer) | ~10–15 mins | Change immediately upon any contact. |
| Prep/Weighing | Laminate Liner (Silver Shield/4H) + Nitrile Outer | >480 mins | Mandatory for handling >100mg or stock solutions. |
| Spill Cleanup | Butyl Rubber or Viton (min. 15 mil) | >480 mins | Do not use standard nitrile for spills. |
Expert Insight: Laminate gloves offer the best chemical resistance but poor dexterity. Wearing a tight-fitting nitrile glove over the laminate glove restores grip and tactile feedback while maintaining the chemical barrier.
B. Respiratory & Body Protection[1][2][3][4]
-
Primary Engineering Control: All open handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Respiratory (Secondary): If hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges. N95s offer zero protection against aniline vapors.
-
Body:
-
Standard: Nomex or 100% Cotton Lab Coat (Synthetics can melt/degrade).
-
High Volume (>5g): Disposable Tyvek® sleeves or apron to prevent sleeve contamination during weighing.
-
PPE Decision Logic (Visualization)
This diagram illustrates the decision-making process for selecting the correct PPE layers based on the operational task.
Figure 1: Risk-based PPE selection logic. Note that laminate liners are triggered by solution handling or higher solid masses.
Operational Protocols
A. Weighing & Transfer (Solid State)
Halogenated anilines in powder form can be sticky and prone to static charge, leading to aerosolization.
-
Static Control: Use an antistatic gun on the weighing boat and spatula before use.
-
Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a "powder safety enclosure" or a balance shield.
-
Technique: Do not pour from the bottle. Use a disposable spatula.
-
Decon: Wipe the balance area with a weak acid solution (e.g., 1% HCl) followed by water. Aniline is basic; acid facilitates salt formation, making it water-soluble and easier to clean.
B. Emergency Spill Response
Do not use water immediately. Water can spread the organic aniline, increasing the surface area for vaporization.
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Butyl gloves and respiratory protection.
-
Contain: Surround the spill with absorbent pads (polypropylene).
-
Absorb: Cover the liquid with an inert absorbent (Vermiculite or specialized organic spill kit).
-
Clean: Scoop into a wide-mouth jar. Wipe surface with 1% HCl, then soap and water.
Waste Disposal & Logistics[5]
Proper segregation is vital to prevent downstream reactions in waste drums.
| Waste Stream | Classification | Container Labeling |
| Primary Waste | Halogenated Organic | "Hazardous Waste: Halogenated Solvent/Organic. Contains this compound." |
| Contaminated Solids | Solid Hazardous | "Solid Waste: Contaminated debris (gloves, paper)." |
| Aqueous Wash | Aqueous Basic/Toxic | "Aqueous Waste: Trace Aniline derivatives." |
Critical Prohibition: Never mix this waste with Oxidizers (e.g., Nitric Acid, Peroxides). The reaction can be violent and exothermic.
Emergency Medical Logic (Methemoglobinemia)
If exposure is suspected, time is the enemy.
Figure 2: Emergency response workflow emphasizing the avoidance of alcohol for washing and the risk of delayed symptoms.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Aniline Derivatives & Toxicity. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Aniline Handling. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
